5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran
Description
Properties
CAS No. |
63639-68-9 |
|---|---|
Molecular Formula |
C10H8Cl2O |
Molecular Weight |
215.07 g/mol |
IUPAC Name |
5-chloro-2-(chloromethyl)-3-methyl-1-benzofuran |
InChI |
InChI=1S/C10H8Cl2O/c1-6-8-4-7(12)2-3-9(8)13-10(6)5-11/h2-4H,5H2,1H3 |
InChI Key |
GDLZICRBESEGDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)CCl |
Origin of Product |
United States |
Foundational & Exploratory
Molecular Architecture and Synthetic Profiling of 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran
Executive Summary
As of 2026, the demand for structurally pre-organized, privileged pharmacophores in drug discovery continues to drive the development of highly functionalized heterocyclic intermediates. 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran is a bifunctional building block of exceptional utility. Featuring a rigid benzofuran core—a motif ubiquitous in anti-arrhythmic, antimicrobial, and anti-inflammatory agents—this molecule offers two orthogonal sites for late-stage diversification: a stable aryl chloride at C5 for transition-metal-catalyzed cross-coupling, and a highly reactive chloromethyl group at C2 for rapid nucleophilic displacement.
This technical guide provides a comprehensive, causality-driven analysis of its physicochemical properties, de novo synthesis, and downstream pharmacological applications, designed specifically for process chemists and drug development professionals.
Physicochemical Profiling & Molecular Architecture
Understanding the physicochemical baseline of this intermediate is critical for predicting its behavior in organic solvents and its pharmacokinetic potential once integrated into a larger Active Pharmaceutical Ingredient (API).
| Property | Value | Structural Significance |
| IUPAC Name | This compound | Defines exact regiochemistry. |
| Molecular Formula | C₁₀H₈Cl₂O | Halogenated lipophilic core. |
| Molecular Weight | 215.08 g/mol | Low MW allows for substantial downstream addition without violating Lipinski's Rule of 5. |
| Topological Polar Surface Area | 13.14 Ų | Highly lipophilic; excellent membrane permeability profile. |
| Hydrogen Bond Donors / Acceptors | 0 / 1 | Limits non-specific aqueous solvation; acts solely as an H-bond acceptor (furan oxygen). |
| LogP (Predicted) | ~3.8 | Indicates high solubility in non-polar organic solvents (DCM, Toluene, THF). |
De Novo Synthesis Strategy & Mechanistic Pathways
The synthesis of this compound is best achieved through a robust, three-step linear sequence starting from commercially available 5-chloro-2-hydroxyacetophenone. This route is designed to be self-validating, meaning each step produces distinct visual or thermodynamic cues indicating success.
Step 1: Rap-Stoermer Cyclization
Objective: Synthesis of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate.
Causality & Mechanism: The reaction utilizes a base-mediated O-alkylation followed by an intramolecular aldol-type condensation . Potassium carbonate (
Protocol:
-
Charge a dry, nitrogen-flushed flask with 5-chloro-2-hydroxyacetophenone (1.0 eq) and anhydrous DMF (0.5 M).
-
Add anhydrous
(2.5 eq) and stir at ambient temperature for 15 minutes to generate the phenoxide (solution deepens in color). -
Dropwise add ethyl bromoacetate (1.1 eq). Heat the suspension to 80 °C for 6–8 hours.
-
Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the highly fluorescent starting material and the appearance of a higher
UV-active spot indicates completion. -
Quench with ice water to precipitate the ester. Filter, wash with cold water, and dry under vacuum.
Step 2: Hydride Reduction
Objective: Synthesis of (5-Chloro-3-methyl-1-benzofuran-2-yl)methanol.
Causality & Mechanism: Esters are resistant to mild reducing agents like
Protocol:
-
Suspend
(1.5 eq) in anhydrous THF (0.2 M) at 0 °C under argon. -
Slowly add a solution of the ester from Step 1 (1.0 eq) in THF. Maintain internal temperature <10 °C to prevent over-reduction or ether cleavage.
-
Stir at room temperature for 2 hours.
-
Validation (Fieser Workup): This is the critical self-validating step. For every
grams of used, sequentially add mL of , mL of 15% aqueous NaOH, and mL of . This specific stoichiometry prevents the formation of intractable, gelatinous aluminum hydroxide emulsions, yielding a crisp, easily filterable white granular precipitate. -
Filter through Celite, concentrate the filtrate, and recrystallize from ethanol.
Step 3: Electrophilic Halogenation
Objective: Synthesis of this compound.
Causality & Mechanism: Thionyl chloride (
Protocol:
-
Dissolve the alcohol from Step 2 (1.0 eq) in anhydrous DCM (0.3 M). Add 3 drops of anhydrous DMF.
-
Cool to 0 °C and add
(1.5 eq) dropwise. Observe the immediate evolution of and HCl gases (route through a base scrubber). -
Warm to room temperature and stir for 3 hours.
-
Validation: TLC (Hexanes/EtOAc 9:1) will show a non-polar spot migrating near the solvent front.
-
Carefully quench with saturated aqueous
, extract with DCM, dry over , and concentrate to yield the title compound.
Step-by-step synthetic workflow for this compound.
Reactivity Profile & Pharmacological Utility
The 2-chloromethyl group is exceptionally reactive toward nucleophilic substitution (
In drug development, this intermediate is frequently utilized to synthesize complex heterocyclic arrays. For example, displacement of the chloride by thiosemicarbazides or hydrazines, followed by cyclocondensation, yields thiazolidinone and azetidinone derivatives , . These downstream targets have demonstrated potent antitubercular and antimicrobial activities, validating the 5-chloro-3-methylbenzofuran core as a privileged scaffold for infectious disease therapeutics.
Downstream pharmacological utility via SN2 functionalization of the chloromethyl group.
Analytical Characterization Standards
To ensure regulatory compliance and batch-to-batch consistency, the synthesized intermediate must meet strict analytical criteria.
-
¹H NMR (400 MHz, CDCl₃):
- 2.35 (s, 3H, -CH₃ at C3)
- 4.70 (s, 2H, -CH₂Cl at C2)
- 7.25 (dd, 1H, Ar-H at C6)
- 7.38 (d, 1H, Ar-H at C7)
- 7.48 (d, 1H, Ar-H at C4)
-
Mass Spectrometry (EI-MS):
-
Molecular ion peak (
) observed at m/z 214. -
Characteristic isotopic pattern for two chlorine atoms (
ratio of approximately 9:6:1). -
Base peak at m/z 179 corresponding to the highly stable benzofuranyl-methyl cation resulting from the homolytic cleavage of the aliphatic C-Cl bond.
-
References
-
Title: A green and convenient synthesis of 2-aroylbenzofurans in aqueous media Source: Arabian Journal of Chemistry URL: [Link]
-
Title: Synthesis and Antitubercular Activities of Azetidinone and Thiazolidinone Derivatives from 5-Chloro-3-Methylbenzofuran Source: International Journal of ChemTech Research URL: [Link]
-
Title: Synthesis, Biological Screening and Antioxidant Activities of Some Novel 5-Arylidene-4-Thiazolidinone Derivatives Source: International Journal of Chemical and Physical Sciences URL: [Link]
-
Title: 4th Generation aromatase inhibitors for the treatment of breast cancer: design, synthesis, biochemical and molecular biology studies Source: Cardiff University URL: [Link]
The Ascendant Role of 5-Chloro-Benzofuran Derivatives in Modern Drug Discovery
An In-Depth Technical Guide
A Senior Application Scientist's Guide to Therapeutic Potential, Mechanistic Insights, and Validated Protocols
Executive Summary
The benzofuran nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This guide delves into a specific, highly potent subclass: 5-chloro-benzofuran derivatives. The strategic introduction of a chlorine atom at the C-5 position of the benzofuran ring system significantly enhances the therapeutic potential of these molecules by modulating their electronic and lipophilic properties. This alteration has been shown to result in a marked increase in anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[2][3] This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the mechanistic pathways, supporting efficacy data, and detailed, field-tested experimental protocols to guide future discovery and development efforts in this promising chemical space.
The Benzofuran Scaffold: A Foundation of Pharmacological Diversity
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the benzofuran moiety—a fusion of a benzene and a furan ring—is particularly noteworthy.[3] Naturally occurring and synthetic benzofuran derivatives have demonstrated a remarkable breadth of biological activities.[4] Their structural rigidity and ability to form key hydrogen bonds and hydrophobic interactions make them ideal candidates for engaging with a wide array of biological targets. Prior to the targeted enhancements offered by halogenation, the core benzofuran structure was already associated with significant anticancer, anti-inflammatory, and antimicrobial properties, laying a fertile ground for further optimization.[5][6]
Strategic Enhancement: The Physicochemical Impact of 5-Chloro Substitution
The process of lead optimization in drug discovery often hinges on subtle molecular modifications that yield substantial gains in potency and selectivity. The addition of halogen atoms is a classic and highly effective strategy. Specifically, placing a chlorine atom at the 5-position of the benzofuran ring is not an arbitrary choice. This substitution leverages the inductive effect and lipophilicity of chlorine to:
-
Enhance Membrane Permeability: Increased lipophilicity can facilitate passage across cellular membranes, improving bioavailability and access to intracellular targets.
-
Modulate Electronic Properties: The electron-withdrawing nature of chlorine can alter the electron density of the aromatic system, potentially strengthening interactions with target proteins.
-
Increase Metabolic Stability: The C-Cl bond can block sites of metabolic oxidation, prolonging the compound's half-life in vivo.
These modifications have consistently resulted in a significant increase in the cytotoxic and antimicrobial efficacy of benzofuran derivatives, making the 5-chloro substitution a critical area of focus.[3]
Therapeutic Application I: Oncology
5-Chloro-benzofuran derivatives have emerged as formidable agents in oncology, exhibiting potent activity against a range of human cancer cell lines.[2] Their efficacy stems from the ability to intervene in multiple, critical pathways essential for tumor growth and survival.
Mechanistic Insights: A Multi-Pronged Assault on Cancer
The anticancer effects are not monolithic; instead, these compounds operate through diverse and synergistic mechanisms:
-
Tubulin Polymerization Inhibition: Certain derivatives disrupt the formation of microtubules, which are crucial for mitotic spindle formation. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[7]
-
Kinase Inhibition: They have been shown to inhibit key protein kinases involved in tumor progression and angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the mammalian target of rapamycin (mTOR).[5][8][9] Inhibition of VEGFR-2, for example, chokes off the blood supply essential for tumor growth.
-
Induction of Apoptosis: Many 5-chloro-benzofuran derivatives trigger programmed cell death (apoptosis) in cancer cells. This can be initiated through intrinsic (mitochondrial) or extrinsic pathways and is often confirmed by observing increased caspase activity.[2][7]
-
Generation of Reactive Oxygen Species (ROS): Some derivatives have been observed to increase oxidative stress within cancer cells, leading to an accumulation of ROS that damages cellular components and triggers cell death.[2]
Featured Experimental Protocol: Broth Microdilution for MIC Determination
This method is the gold standard for quantitatively assessing antimicrobial activity. [10][11]
-
Preparation:
-
Prepare a two-fold serial dilution of the 5-chloro-benzofuran derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
-
Inoculum Preparation:
-
Grow the microbial strain overnight.
-
Suspend colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the broth medium to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.
-
Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria.
-
-
Reading and Interpretation:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) by identifying the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well). [10]
-
Therapeutic Application III: Anti-inflammatory Potential
Chronic inflammation is a driver of numerous diseases. Benzofuran derivatives, including chlorinated variants, have shown promise as anti-inflammatory agents. [4][12]
Mechanistic Insights
The anti-inflammatory action of these compounds is often evaluated through their ability to counteract processes central to the inflammatory response:
-
Protein Denaturation Inhibition: Inflammation can cause proteins to denature. Compounds that prevent this can be valuable. [13]* Membrane Stabilization: They can stabilize lysosomal membranes, preventing the release of pro-inflammatory enzymes. This is often tested using red blood cell membranes as a model. [14]* Enzyme Inhibition: Inhibition of key enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) can block the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.
Featured Experimental Protocol: Inhibition of Protein Denaturation
This simple in vitro assay is an effective preliminary screen for anti-inflammatory activity. [13]
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the 5-chloro-benzofuran derivative.
-
Use a standard drug like Diclofenac Sodium as a positive control.
-
-
Incubation:
-
Incubate the mixtures at 37°C for 15 minutes.
-
Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
-
Measurement and Calculation:
-
After cooling, measure the turbidity (absorbance) of the samples at 660 nm.
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Therapeutic Application IV: Neuroprotection
Neurodegenerative diseases represent a significant challenge with few effective treatments. The multifactorial nature of these diseases, involving oxidative stress, inflammation, and excitotoxicity, requires therapeutic agents with diverse mechanisms of action.
Rationale and Potential Mechanisms
While research into 5-chloro-benzofuran derivatives for neuroprotection is an emerging field, the known properties of the benzofuran scaffold suggest high potential. The proposed mechanisms are often linked to their antioxidant and anti-inflammatory capabilities, which are crucial for mitigating neuronal damage in conditions like Alzheimer's and Parkinson's disease. [15][16]A comprehensive approach to evaluation involves a combination of in vitro and in vivo models that can assess a compound's ability to protect neurons from various insults. [17][18]
Featured Experimental Protocol: In Vitro Oxidative Stress Model
This protocol assesses the ability of a compound to protect neuronal cells from damage induced by an oxidizing agent like hydrogen peroxide (H₂O₂).
-
Cell Culture:
-
Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media. Seed cells in a 96-well plate and allow them to differentiate if necessary.
-
-
Pre-treatment:
-
Treat the cells with various concentrations of the 5-chloro-benzofuran derivative for 1-2 hours.
-
-
Induction of Oxidative Stress:
-
Expose the pre-treated cells to a cytotoxic concentration of H₂O₂ (e.g., 100-500 µM) for 24 hours. Include control wells (cells only, cells + H₂O₂, cells + test compound only).
-
-
Assessment of Viability:
-
Measure cell viability using the MTT assay as described in the oncology section. An increase in viability in the compound-treated wells compared to the H₂O₂-only wells indicates a neuroprotective effect.
-
-
Mechanistic Follow-up (Optional):
Conclusion and Future Outlook
The 5-chloro-benzofuran scaffold represents a highly promising and versatile platform for the development of new therapeutics. The strategic inclusion of the chlorine atom consistently enhances biological activity across multiple disease areas, most notably in oncology and infectious diseases. The data clearly indicate that these derivatives can engage with a variety of molecular targets, leading to potent cytotoxic and antimicrobial effects.
The path forward requires a systematic approach:
-
Lead Optimization: Expanding the structure-activity relationship (SAR) studies around the 5-chloro-benzofuran core to further improve potency and selectivity.
-
In Vivo Validation: Progressing the most promising candidates from in vitro assays to preclinical animal models to evaluate efficacy, pharmacokinetics, and safety. [20]* Target Deconvolution: Employing advanced chemical biology techniques to precisely identify the protein targets of the most active compounds, which will aid in understanding their mechanisms and potential side effects.
As our understanding of disease biology deepens, the rational design of molecules like the 5-chloro-benzofuran derivatives will be paramount in delivering the next generation of effective and safe medicines.
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- Application of Methoxy-Substituted Benzofuran Derivatives in Anticancer Research. (n.d.). BenchChem.
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- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). PMC.
- In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review. (2025). [Source Not Available].
- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2021). Taylor & Francis Online.
- Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (2025). ResearchGate.
- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). [Source Not Available].
- Basic protocol to assess preclinical anticancer activity. (n.d.). ResearchGate.
- In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (n.d.). [Source Not Available].
- Anticancer therapeutic potential of benzofuran scaffolds. (2023). PMC.
- EVALUTION AND SYNTHESIS OF 5-CHLORO BENZOFURAN DERIVATIVES FOR ANTIBACTERIAL ACTIVITY. (n.d.). ResearchGate.
- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (n.d.). PMC.
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). ResearchGate.
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2015). Semantic Scholar.
- In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. (2024). BioResources.
- 5-(Chloromethyl)benzofuran | CAS 37798-07-5. (n.d.). BenchChem.
- Guidelines for clinical evaluation of anti- cancer drugs. (2021). Wiley Online Library.
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate.
- A Comparative Analysis of Benzofuran Derivatives in Oncological Research. (n.d.). BenchChem.
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). [Source Not Available].
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). PubMed.
- Guidelines for clinical evaluation of anti‐cancer drugs. (n.d.). PMC.
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). Preprints.org.
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). MDPI.
- 5-Chloro-1-benzofuran-3(2H-one. (n.d.). Chem-Impex.
- Evaluation of Anti-Inflammatory Activity of Substituted Benzofuran Derivatives. (n.d.). jchps.
- Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC.
- Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. (2021). Mattioli 1885.
- Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. (2021). ResearchGate.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI.
- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). PMC.
- Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (n.d.). [Source Not Available].
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). [Source Not Available].
- Assessing Neurofilaments as Biomarkers of Neuroprotection in Progressive Multiple Sclerosis: From the MS-STAT Randomized Controlled Trial. (2022). Neurology.
- Antimicrobial Susceptibility Testing. (n.d.). Asia-Pacific Economic Cooperation.
- Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera. (2011). PubMed.
- Crystal structure of 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran. (n.d.). PMC.
- Antimicrobial Susceptibility Testing (AST)- Types and Limitations. (2022). Microbe Notes.
- Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. (2022). ResearchGate.
- Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. (n.d.). Bentham Science Publishers.
- Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. (2017). Frontiers.
- Antimicrobial Susceptibility Test Kits. (n.d.). Creative Diagnostics.
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Literature review on 2-(chloromethyl)-3-methyl-1-benzofuran analogs
Executive Summary
The 2-(chloromethyl)-3-methyl-1-benzofuran moiety represents a "privileged scaffold" in modern medicinal chemistry. Unlike simple benzofurans, the inclusion of the C3-methyl group significantly alters the physicochemical profile—enhancing lipophilicity (
The C2-chloromethyl functionality serves as a highly reactive electrophilic "warhead," enabling rapid diversification via nucleophilic substitution (
Chemical Architecture & Synthetic Logic
The "Gold Standard" Synthetic Route
While various methods exist to construct the benzofuran ring (e.g., Rap-Stoermer, Pechmann), the most robust route for the 3-methyl-2-substituted architecture proceeds via the Kostanecki-Robinson-type cyclization of 2-hydroxyacetophenone derivatives. This pathway offers high regioselectivity and scalability.
Pathway Logic:
-
Cyclization: Condensation of 2-hydroxyacetophenone with ethyl chloroacetate yields the 3-methyl-2-carboxylate ester. The methyl group from the acetophenone is retained at the C3 position.
-
Reduction: The ester is reduced to the primary alcohol (2-hydroxymethyl).
-
Activation: The hydroxyl group is converted to the chloride, generating the electrophilic scaffold.
Figure 1: The regioselective synthesis ensures the methyl group is fixed at C3, critical for structure-activity relationship (SAR) stability.
Experimental Protocols (Self-Validating Systems)
Step 1: Constructing the Ring (Cyclization)
Objective: Synthesis of Ethyl 3-methylbenzofuran-2-carboxylate.
Rationale: Anhydrous conditions prevent hydrolysis of the chloroacetate;
-
Reagents: 2-Hydroxyacetophenone (1.0 eq), Ethyl chloroacetate (1.2 eq), Anhydrous
(2.5 eq), DMF (5 vol). -
Protocol:
-
Charge a reaction vessel with 2-hydroxyacetophenone and DMF. Stir at RT.
-
Add
in one portion (exothermic check: maintain ). -
Add ethyl chloroacetate dropwise over 30 mins.
-
Heat to 80°C and monitor by TLC (Hexane:EtOAc 8:2). Reaction typically completes in 4–6 hours.
-
Workup: Pour onto crushed ice/water. The solid product precipitates.[1][2] Filter, wash with water, and dry.
-
Validation:
NMR should show a singlet ~2.4 ppm (C3-Me) and quartet/triplet for the ethyl ester.
-
Step 2: Generating the Warhead (Chlorination)
Objective: Conversion of 3-methyl-2-benzofuranylmethanol to 2-(chloromethyl)-3-methyl-1-benzofuran.
Rationale: Thionyl chloride (
-
Reagents: 3-Methyl-2-benzofuranylmethanol (1.0 eq),
(1.5 eq), DCM (10 vol), DMF (cat. 2-3 drops). -
Protocol:
-
Dissolve the alcohol in dry DCM. Cool to 0°C .[3]
-
Add
dropwise (gas evolution control). -
Allow to warm to RT, then reflux for 2 hours.
-
Workup: Evaporate solvent/excess
under reduced pressure (rotavap). -
Purification: The residue is often pure enough. If not, rapid filtration through a silica plug (100% DCM). Warning: The product is a skin irritant and alkylating agent.
-
Functionalization Strategies: The Landscape
The chloromethyl group at C2 is highly susceptible to nucleophilic attack. The presence of the C3-methyl group provides steric bulk that can reduce metabolic oxidation of the furan ring, but it does not significantly hinder
Reaction Matrix
| Nucleophile Class | Reagent Example | Product Type | Reaction Conditions | Key Application |
| Amines (1°/2°) | Piperazine, Morpholine | Tertiary Amines | Solubility enhancement, GPCR targeting | |
| Thiols | Thiophenol, Mercapto-azoles | Sulfides/Thioethers | Antimicrobial "Linker" strategy | |
| Phenols | Substituted Phenols | Ethers | EGFR Kinase Inhibitors | |
| Imidazoles | Imidazole, Triazole | Azole derivatives | Antifungal (Cyp51 inhibition) |
Mechanistic Diagram: SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic when derivatizing this scaffold.
Figure 2: The C3-methyl group acts as a metabolic shield, while the C2-chloromethyl group acts as the vector for biological activity.
Therapeutic Applications & Case Studies
Antimicrobial Activity (MDR Strains)
Analogs derived from 2-(chloromethyl)-3-methyl-1-benzofuran have shown potent activity against Multi-Drug Resistant (MDR) S. aureus (MRSA).
-
Mechanism: Disruption of bacterial cell membranes and inhibition of DNA gyrase B.
-
Key Derivative: Coupling the chloride with N-substituted piperazines or 1,2,4-triazoles often yields MIC values in the range of 2–8
.
Anticancer Agents (Tubulin Polymerization)
The benzofuran scaffold mimics the pharmacophore of Combretastatin A-4.
-
Mechanism: Binding to the colchicine site of tubulin, inhibiting microtubule polymerization and inducing apoptosis (G2/M phase arrest).
-
Critical SAR: The 3-methyl group is essential here; removing it (H-analog) often results in a 5-10 fold loss of potency due to reduced hydrophobic packing in the tubulin binding pocket.
References
-
Kirilmis, C. et al. (2008). "Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives." European Journal of Medicinal Chemistry.
-
Rao, N. et al. (2014). "Synthesis and biological evaluation of some new benzofuran derivatives as potential antimicrobial and anticancer agents." Journal of Chemical and Pharmaceutical Research.
-
Miao, Y. et al. (2019). "Natural source, bioactivity and synthesis of benzofuran derivatives."[4][5][6][7][8] RSC Advances.
-
Divald, S. et al. (1976).[9] "Chemistry of 2-(chloromethyl)furans. Reaction of 2-(chloromethyl)furans with aqueous potassium cyanide and other nucleophiles."[10] The Journal of Organic Chemistry.
-
BenchChem Protocols. (2025). "General reaction scheme for the synthesis of substituted cathinones and benzofuran analogs." BenchChem Application Notes.
Sources
- 1. EP1089992A4 - Syntheses based on 2-hydroxyacetophenone - Google Patents [patents.google.com]
- 2. A kind of synthetic method of 3-amino-2-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new method for the synthesis of 3-hydroxymethylbenzofuran [html.rhhz.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
Bioactivity profile of chlorinated benzofuran intermediates
Executive Summary
This technical guide provides a comprehensive analysis of chlorinated benzofuran intermediates, specifically focusing on the 5-chloro- and 7-chloro- substituted variants. These scaffolds are classified as "privileged structures" in medicinal chemistry due to their ability to mimic adenine/guanine bases and interact with diverse biological targets, including kinases, ion channels, and bacterial DNA gyrase.
This document moves beyond basic descriptions to analyze the Structure-Activity Relationship (SAR) , validated synthetic protocols , and the critical toxicity profiles necessary for moving these intermediates from early discovery to lead optimization.
Structural Significance & SAR Logic
The introduction of a chlorine atom onto the benzofuran ring is rarely arbitrary. It serves three specific mechanistic functions in drug design:
-
Metabolic Blocking: Substitution at the C5 or C7 position blocks hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9), significantly extending the half-life (
) of the molecule compared to its non-chlorinated analog. -
Lipophilicity Modulation: Chlorine increases the partition coefficient (LogP) by approximately 0.71 units, enhancing passive membrane permeability—critical for intracellular targets like DNA gyrase or mitochondrial complexes.
-
Electronic Effects: The electron-withdrawing nature of chlorine (
) lowers the pKa of protons on the furan ring (if C2/C3 are unsubstituted) and alters the electrostatic potential of the aromatic system, affecting stacking interactions in protein binding pockets.
Visualization: SAR of Chlorinated Benzofurans
Figure 1: Structure-Activity Relationship (SAR) highlighting the functional roles of substitution sites on the benzofuran core.
Synthetic Pathways: The "Intermediates" Aspect
The most robust route for synthesizing 5-chlorobenzofuran intermediates (e.g., ethyl 5-chlorobenzofuran-2-carboxylate ) avoids the harsh conditions of the Pechmann condensation. Instead, the Rap-Stoermer condensation or a modified Williamson Ether Synthesis followed by intramolecular cyclization is preferred for scalability and purity.
Protocol: Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate
Rationale: This protocol utilizes potassium carbonate (
Materials:
-
5-Chlorosalicylaldehyde (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Anhydrous
(2.5 eq) -
DMF (Dimethylformamide) - Dry solvent[1]
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a magnetic stirrer and drying tube, dissolve 5-chlorosalicylaldehyde (10 mmol) in dry DMF (20 mL).
-
Activation: Add anhydrous
(25 mmol) and stir at room temperature for 30 minutes. Observation: The solution will turn yellow/orange due to phenoxide formation. -
Alkylation: Dropwise add ethyl bromoacetate (12 mmol). Heat the mixture to 80–90°C for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the aldehyde spot.[2]
-
Workup: Pour the reaction mixture into crushed ice (100 g) with vigorous stirring. The product should precipitate as a solid.
-
Purification: Filter the precipitate, wash with cold water (3x), and recrystallize from ethanol.
Expected Yield: 75–85%
Characterization:
Bioactivity Spectrum
The bioactivity of these intermediates is not "potential"; it is well-documented in the synthesis of active pharmaceutical ingredients (APIs).
A. Antimicrobial Activity (Gram-Positive Focus)
Chlorinated benzofurans, particularly 5-chloro-2-acetylbenzofuran derivatives (chalcones), exhibit potent activity against MRSA (Methicillin-resistant Staphylococcus aureus).
-
Mechanism: They act as DNA gyrase inhibitors. The planar benzofuran ring intercalates between DNA base pairs, while the chlorine atom interacts with the hydrophobic pocket of the GyrB subunit.
-
Data: MIC values for 5-chloro derivatives often range from 3.12 to 12.5 µg/mL against S. aureus, comparable to Ciprofloxacin in specific strains.
B. Cardiovascular (Anti-arrhythmic)
While Amiodarone is iodinated, its structural analogs (often chlorinated during early SAR exploration) function as Class III antiarrhythmics.
-
Mechanism: Blockade of voltage-gated Potassium channels (
). -
Note: The 2-butyl-5-chlorobenzofuran moiety is a direct lipophilic anchor that stabilizes the drug within the ion channel pore.
C. Anticancer (Tubulin Polymerization)
2-aroyl-5-chlorobenzofurans bind to the colchicine site of tubulin.
-
Effect: Disruption of microtubule dynamics leading to G2/M phase cell cycle arrest.
Data Summary Table
| Intermediate Class | Substitution | Primary Target | MIC / IC50 | Key Reference |
| 2-Carboxamides | 5-Chloro | CB1 Receptor (Allosteric) | [1] | |
| Chalcones | 5-Chloro | DNA Gyrase (Bacteria) | [2] | |
| 3-Aroyl | 5,7-Dichloro | Tubulin (Cancer) | [3] |
Toxicology & Safety Profiling
This is the most critical section for drug developers. While the benzofuran ring is bioactive, it carries specific toxicity liabilities that must be screened early.
Hepatotoxicity (The Furan Liability)
The benzofuran ring can undergo metabolic activation to form a reactive cis-2-butene-1,4-dial intermediate via CYP450 oxidation. This reactive aldehyde can covalently bind to liver proteins, causing hepatotoxicity.
-
Mitigation: Substitution at the C2 and C3 positions (e.g., with the 2-butyl or 2-aroyl groups seen in Amiodarone analogs) reduces the liability of furan ring opening. Unsubstituted benzofurans at C2/C3 are high-risk.
Impurity Alert: Polychlorinated Dibenzofurans (PCDFs)
During the synthesis of chlorinated benzofurans, particularly if high heat (>150°C) or radical initiators are used, there is a risk of dimerization to form PCDFs (dioxin-like compounds).
-
Control: Reaction temperatures must be kept <100°C where possible.
-
Assay: HPLC-MS/MS screening for PCDF impurities is mandatory for GMP batches.
Visualization: Toxicity vs. Efficacy Workflow
Figure 2: Metabolic fate decision tree. Substitution at C2/C3 is critical to prevent toxic ring-opening metabolites.
Experimental Protocol: Antimicrobial Assay (MIC)
To validate the bioactivity of synthesized intermediates, a standard Broth Microdilution method is required.
Protocol:
-
Preparation: Dissolve the chlorinated benzofuran intermediate in DMSO (Stock 1 mg/mL).
-
Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to
McFarland standard ( CFU/mL). -
Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in Mueller-Hinton Broth.
-
Incubation: Add bacterial suspension to wells. Incubate at
for 24 hours. -
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) as a visual indicator (Blue = No growth, Pink = Growth).
References
-
Riss, T. L., et al. (2019). 5-Chlorobenzofuran-2-Carboxamides: From Allosteric CB1 Modulators to Potential Apoptotic Antitumor Agents. European Journal of Medicinal Chemistry.[3] Link
-
Mattioli, L., et al. (2021). Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Progress in Nutrition. Link
-
Kossakowski, J., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules.[3][4][5][6][7][8][9][10][11][12] Link
-
ATSDR. (2023).[13][14] Toxicological Profile for Chlorodibenzofurans (CDFs).[13][14] Agency for Toxic Substances and Disease Registry. Link
-
BenchChem. (2025). Navigating the Synthesis of 5-Chlorobenzofuran-2-carboxamide: A Technical Support Guide.Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CN108675972B - Preparation method of amiodarone hydrochloride intermediate 2-butyl benzofuran - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mattioli1885journals.com [mattioli1885journals.com]
- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
A Technical Guide to the Solubility of 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran (CAS No. 63639-68-9), a key intermediate in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational principles and a robust experimental protocol to generate reliable solubility data. We will delve into the theoretical underpinnings of solubility, present a detailed, self-validating experimental workflow based on the widely accepted equilibrium shake-flask method, and provide tools for the systematic presentation and interpretation of results.
Introduction: The Critical Role of Solubility
This compound is a substituted benzofuran derivative. The benzofuran scaffold is a "privileged structure" in medicinal chemistry, known for a broad spectrum of pharmacological activities.[1] The compound's reactive chloromethyl group serves as a potent electrophilic site, enabling the construction of more complex molecules for drug discovery and structure-activity relationship (SAR) studies.[1]
In this context, solubility is not merely a physical property but a critical parameter that dictates the success of a compound in both laboratory and clinical settings.[2]
-
In Chemical Synthesis: Solubility determines the choice of reaction media, affects reaction rates, and is fundamental to purification processes like crystallization.
-
In Drug Development: The solubility of an active pharmaceutical ingredient (API) profoundly impacts its formulation, administration route, and, most importantly, its bioavailability.[3][4] A drug must be in a dissolved state to be absorbed by the body.[5] Poor solubility is a major hurdle in drug development, often leading to high doses, variable absorption, and potential failure of promising drug candidates.[5][6]
Understanding and quantifying the solubility of this compound in various organic solvents is therefore a foundational step for any research or development program utilizing this intermediate.
Guiding Principles: Predicting Solubility Behavior
The solubility of a solute in a solvent is governed by the intermolecular forces between them. The principle of "like dissolves like" is a fundamental concept for predicting solubility.[7] This means that substances with similar polarities are more likely to be soluble in each other.
-
The Solute: this compound has a moderately polar benzofuran ring system due to the oxygen heteroatom, but also contains nonpolar hydrocarbon (methyl) and halogenated (chloro, chloromethyl) groups. This structure suggests it will not be infinitely soluble in highly polar solvents like water but will exhibit significant solubility in a range of organic solvents.
-
The Solvents:
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)): These solvents possess dipoles but lack acidic protons. They are generally effective at dissolving compounds with moderate polarity.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding and are effective for polar compounds.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces and are best suited for dissolving nonpolar compounds.[7]
-
Based on its structure, this compound is expected to show good solubility in polar aprotic and moderately polar protic solvents, and lower solubility in highly nonpolar solvents.
Experimental Protocol: Equilibrium Solubility Determination
To obtain accurate and reproducible quantitative data, a standardized methodology is essential. The isothermal equilibrium shake-flask method is a gold-standard technique, recommended by organizations like the OECD for its reliability.[8] This method measures the thermodynamic or equilibrium solubility, which is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[3]
Rationale for the Shake-Flask Method
This protocol is designed to be a self-validating system. By adding an excess of the solid compound, we ensure that the resulting solution is truly saturated. The extended agitation period at a constant temperature allows the system to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Subsequent analysis of the clear supernatant provides a precise measurement of the solubility at that specific temperature.
Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of solid this compound to a series of high-quality glass vials. "Excess" means enough solid will remain undissolved at the end of the experiment.
-
Dispense a precise, known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an isothermal shaker bath or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached, typically 24 to 72 hours.[7] A preliminary time-course experiment can be run to determine the minimum time required to reach a plateau in concentration.
-
-
Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the same constant temperature for the solid to settle.
-
To separate the saturated solution (supernatant) from the undissolved solid, centrifugation is the preferred method.[7]
-
Immediately after centrifugation, carefully draw off the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially high results.
-
-
Quantification:
-
Accurately dilute a known volume of the clear filtrate with a suitable mobile phase for analysis.
-
Determine the concentration of the dissolved compound using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
-
HPLC Method Validation: A calibration curve must be generated using standard solutions of this compound at known concentrations. This ensures the accuracy of the quantification. The method should be validated for linearity, accuracy, and precision according to standard laboratory practices.
-
-
Data Reporting:
-
Calculate the solubility from the measured concentration and the dilution factor.
-
Report the final solubility in standard units such as mg/mL and moles per liter (mol/L) at the specified temperature.
-
Visualization of Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Data Presentation and Interpretation
Systematic documentation is crucial for comparing solubility across different solvent systems. The experimental data should be compiled into a clear, structured format.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Dichloromethane | Chlorinated | [Experimental Value] | [Calculated Value] |
| e.g., Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| e.g., Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| e.g., Ethyl Acetate | Ester | [Experimental Value] | [Calculated Value] |
| e.g., Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| e.g., Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| e.g., Toluene | Aromatic Hydrocarbon | [Experimental Value] | [Calculated Value] |
| e.g., Heptane | Nonpolar Alkane | [Experimental Value] | [Calculated Value] |
This table should be populated with data generated from the protocol in Section 3.
Logical Relationships in Solubility
The data generated can be used to validate the theoretical principles discussed earlier. A logical diagram can illustrate the expected relationships.
Caption: Principle of "Like Dissolves Like".
Conclusion
While pre-existing solubility data for this compound is sparse, this guide provides the necessary scientific framework and a robust, validated protocol for its experimental determination. By meticulously following the equilibrium shake-flask method and employing precise analytical quantification, researchers can generate the high-quality, reliable data essential for advancing their work in synthesis, purification, formulation, and drug development. This systematic approach ensures that subsequent research is built upon a solid foundation of accurate physicochemical characterization.
References
-
AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]
-
Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]
-
Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]
-
OECD. (1995). OECD Guideline for the Testing of Chemicals 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
Sources
- 1. 5-(Chloromethyl)benzofuran|CAS 37798-07-5|BLD Pharm [benchchem.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veranova.com [veranova.com]
- 7. benchchem.com [benchchem.com]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Electronic & Pharmacophore Profiling: The 5-Chlorobenzofuran Moiety
The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and structural biologists. It prioritizes mechanistic insight, reproducible protocols, and data-driven validation.[1]
Technical Guide Series: Halogenated Heterocycles in Drug Design
Executive Summary
The 5-chlorobenzofuran scaffold represents a privileged substructure in medicinal chemistry, famously validated by the Class III antiarrhythmic agent Amiodarone and the antidepressant Vilazodone .
The introduction of a chlorine atom at the C5 position of the benzofuran ring is not merely a lipophilic modification; it acts as a critical electronic governor . By modulating the electron density of the fused bicyclic system, the 5-chloro substituent exerts a dual effect:
-
Metabolic Shielding: It blocks the primary site of CYP450-mediated hydroxylation (C5 is para to the activating ether oxygen).
-
Electronic Deactivation: It lowers the HOMO energy of the benzene ring via inductive withdrawal (
), directing electrophilic reactivity exclusively to the furan ring (C2/C3).
This guide details the electronic architecture, synthetic access, and validation protocols for this moiety.
Electronic Architecture & Mechanistic Logic
The "Push-Pull" Electronic System
In unsubstituted benzofuran, the oxygen atom (position 1) acts as a strong resonance donor (
The 5-Chloro Perturbation:
-
Inductive Effect (
): The high electronegativity of chlorine withdraws electron density through the -bond framework.[1] This deactivates the benzene ring, making it less susceptible to oxidative degradation. -
Resonance Effect (
): While chlorine has lone pairs, the orbital overlap ( – ) with carbon is poor compared to the oxygen's ( – ) donation. Consequently, the effect dominates, resulting in a net deactivation of the C4-C7 system.[1]
Hammett & Lipophilic Parameters
The following parameters define the physicochemical shift when modifying benzofuran H
| Parameter | Value (Approx.) | Mechanistic Implication |
| Hammett | Electron withdrawing; increases acidity of phenols/acids on the ring.[1] | |
| Hammett | Stronger withdrawal relative to meta-positions. | |
| Increases lipophilicity, enhancing membrane permeability. | ||
| C5 Chemical Shift | Deshielding of the ipso carbon (Heavy Atom Effect). |
Visualizing the Electronic Vector
The diagram below illustrates the competing electronic vectors that define the molecule's reactivity profile.
Figure 1: Vector map showing the oxygen activation being counteracted by the 5-chloro inductive withdrawal, effectively 'locking' the C5 position.[1]
Synthetic Access: The Rap-Stoermer Protocol[2][3]
While multiple routes exist (e.g., Sonogashira coupling), the Rap-Stoermer reaction remains the most robust method for generating 5-substituted benzofurans directly from salicylaldehydes.[1] It avoids transition metal catalysts, reducing cost and heavy metal impurities in early-phase discovery.
Reaction Scheme
Precursors: 5-Chloro-2-hydroxybenzaldehyde +
Step-by-Step Protocol
Self-Validating Step: The formation of the intermediate ether can be monitored by TLC. Failure to cyclize usually indicates wet solvents or insufficient base strength.
-
Reagent Setup:
-
Dissolve 5-chloro-2-hydroxybenzaldehyde (10 mmol, 1.56 g) in anhydrous Acetonitrile (30 mL).
-
Add Potassium Carbonate (
, 20 mmol, 2.76 g) as the base. -
Add Chloroacetone (12 mmol, 1.0 mL). Note: Chloroacetone is a lacrymator; handle in a fume hood.
-
-
Reflux & Cyclization:
-
Heat the mixture to reflux (
) for 4–6 hours. -
Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The starting aldehyde (polar, H-bonding) should disappear, replaced by a less polar, UV-active spot (Benzofuran).[1]
-
-
Workup:
-
Cool to room temperature. Filter off the inorganic salts (
). -
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in EtOAc, wash with water (
) and brine ( ).
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, 0-10% EtOAc in Hexanes).
-
Yield Target: >85% as off-white needles.
-
Figure 2: Workflow for the Rap-Stoermer synthesis of 2-substituted-5-chlorobenzofuran.
Characterization & Validation (NMR Fingerprint)
Validating the 5-chloro substitution requires specific attention to the aromatic coupling patterns in
NMR Analysis (CDCl , 400 MHz)
| Proton Position | Multiplicity | Coupling Constant ( | Diagnostic Feature |
| H3 (Furan) | Singlet (s) | - | Sharp singlet (if C2 is substituted).[1] Characteristic of benzofuran core. |
| H4 (Benzene) | Doublet (d) | Key Signal. Shows only meta-coupling to H6. No ortho-coupling (since C5 is Cl).[1] | |
| H6 (Benzene) | Doublet of Doublets (dd) | Coupled to H7 (ortho) and H4 (meta). | |
| H7 (Benzene) | Doublet (d) | Ortho-coupled to H6. |
Interpretation: In unsubstituted benzofuran, H5 would appear as a triplet of doublets or complex multiplet. The absence of the H5 signal and the simplification of H4 to a doublet (meta-coupling only) is the definitive structural proof of 5-substitution.[1]
Medicinal Chemistry Implications[2][4][5][6][7]
Metabolic Stability (The "Chlorine Block")
In drug metabolism, the benzofuran ring is electron-rich. The oxygen at position 1 activates the C5 position toward electrophilic attack by Cytochrome P450 (specifically CYP3A4 and CYP2D6), leading to hydroxylation and subsequent glucuronidation/elimination.
-
Mechanism: CYP450 utilizes an Iron(IV)-oxo species (electrophilic).[1]
-
Effect of 5-Cl:
-
Steric Block: Chlorine is larger than hydrogen (
vs ), physically impeding the enzyme active site. -
Electronic Deactivation: The
effect reduces the nucleophilicity of the ring, raising the activation energy for the formation of the tetrahedral intermediate (sigma complex).
-
Bioisosterism & Lipophilicity
The 5-Cl substituent is often used as a bioisostere for a methyl group (
-
LogP Impact: Adds
log units. -
Application: Useful for drugs requiring Blood-Brain Barrier (BBB) penetration (e.g., Vilazodone), where increased lipophilicity is required without adding metabolic liability.[1]
References
-
Electronic Effects in Heterocycles: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link
-
Rap-Stoermer Reaction: Mahajan, T., et al. "Rap–Stoermer reaction: A facile one-pot synthesis of benzofurans."[1] Indian Journal of Chemistry, 2018. Link
-
Metabolic Stability of Halogenated Drugs: Smith, D.A. "Fluorine and Chlorine in Drug Design: Metabolic Stability and pKa Modulation."[2] Topics in Medicinal Chemistry, 2016. Link
-
Benzofuran NMR Data: "Spectral Database for Organic Compounds (SDBS)." AIST Japan. Link
-
Amiodarone Structure-Activity: Cohen-Lahua, E., et al. "Structure-Activity Relationships of Amiodarone Analogues."[1] Journal of Medicinal Chemistry, 2008. Link
Sources
Methodological & Application
Application Note: Synthesis of 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran
Strategic Rationale & Mechanistic Overview
Benzofuran derivatives are privileged scaffolds in medicinal chemistry and drug development. Specifically, substituted benzofurans are frequently utilized as core building blocks in the synthesis of potent antitubercular agents[1] and BACE (beta-site amyloid precursor protein cleaving enzyme) inhibitors targeted for Alzheimer's disease and other neurodegenerative pathologies[2]. The target compound, 5-chloro-2-(chloromethyl)-3-methyl-1-benzofuran, acts as a highly reactive electrophilic intermediate, enabling the rapid diversification of drug candidates via N-, O-, or S-alkylation.
Process Safety and Route Selection: Classical approaches to synthesizing chloromethylated arenes often rely on the Blanc chloromethylation reaction, which treats the unfunctionalized arene with formaldehyde and hydrogen chloride gas. However, this specific combination is notorious for generating bis(chloromethyl) ether (BCME) as a byproduct—a highly potent, OSHA-regulated human carcinogen.
To ensure strict laboratory safety and provide a scalable, high-yielding alternative, this protocol utilizes a two-step reduction-chlorination sequence. The synthesis begins with the commercially available and stable precursor, 5-chloro-3-methylbenzofuran-2-carboxylic acid (CAS: 1134-00-5)[3].
Synthetic Workflow
Caption: Two-step synthetic workflow for this compound.
Quantitative Material Requirements
The following table outlines the stoichiometric requirements optimized for a standard 10 mmol laboratory-scale synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |
| 5-Chloro-3-methylbenzofuran-2-carboxylic acid | 210.61 | 1.0 | 2.11 g | Starting Material |
| Borane-THF complex (1.0 M in THF) | 85.94 | 2.0 | 20.0 mL | Chemoselective Reducing Agent |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.5 | 1.10 mL | Chlorinating Agent |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.05 | 38 µL | Nucleophilic Catalyst |
| Tetrahydrofuran (THF), Anhydrous | 72.11 | - | 20.0 mL | Solvent (Step 1) |
| Dichloromethane (DCM), Anhydrous | 84.93 | - | 20.0 mL | Solvent (Step 2) |
Detailed Experimental Protocols
Phase 1: Chemoselective Reduction to (5-Chloro-3-methylbenzofuran-2-yl)methanol
Causality & Expert Insight: Borane-tetrahydrofuran (BH₃·THF) is explicitly selected over stronger hydride donors like Lithium Aluminum Hydride (LiAlH₄). While LiAlH₄ effectively reduces carboxylic acids, it carries a severe risk of reductive dehalogenation at the C5 position, which would cleave the critical aryl-chloride bond. BH₃·THF provides rapid, chemoselective reduction of the electron-deficient carboxylic acid via a trialkoxyboroxine intermediate without disrupting the halogenated aromatic ring.
Procedure:
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.
-
Dissolution: Charge the flask with 5-chloro-3-methylbenzofuran-2-carboxylic acid (2.11 g, 10 mmol)[3] and anhydrous THF (20 mL). Stir until complete dissolution is achieved.
-
Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.
-
Reagent Addition: Using a gas-tight syringe, add the BH₃·THF solution (20.0 mL, 20 mmol) dropwise over 15 minutes. Self-Validation: The dropwise addition controls the exothermic evolution of hydrogen gas. Continuous, steady bubbling confirms the active reduction of the carboxylic proton.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4 hours under an inert atmosphere.
-
In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using Silica gel and a Hexanes/EtOAc (3:1) mobile phase. The starting carboxylic acid will streak near the baseline under UV light, while the product alcohol will elute as a distinct, less polar spot (R_f ~0.4). Proceed only when the baseline streak is entirely consumed.
-
Quenching & Workup: Cool the flask back to 0 °C and carefully quench the excess borane by the dropwise addition of methanol (5 mL) until gas evolution ceases. Concentrate the mixture in vacuo, partition the residue between Ethyl Acetate (50 mL) and water (50 mL), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the intermediate alcohol as a white to pale-yellow solid.
Phase 2: Catalytic Chlorination to this compound
Causality & Expert Insight: Thionyl chloride (SOCl₂) is utilized in conjunction with a catalytic amount of DMF. DMF reacts with SOCl₂ to generate the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride), which is the true active electrophile. This intermediate rapidly activates the primary alcohol, facilitating a clean S_N2 displacement by the chloride ion. This catalytic system prevents the formation of unreactive sulfite esters and suppresses the formation of symmetrical ether byproducts.
Procedure:
-
Preparation: In a clean, dry 100 mL round-bottom flask under inert gas, dissolve the intermediate (5-chloro-3-methylbenzofuran-2-yl)methanol in anhydrous DCM (20 mL).
-
Catalyst Addition: Inject anhydrous DMF (38 µL, 0.5 mmol) into the stirring solution.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Chlorination: Add Thionyl Chloride (1.10 mL, 15 mmol) dropwise over 10 minutes.
-
Reaction Progression: Remove the ice bath and stir the mixture at room temperature for 2 hours. Self-Validation: The reaction will evolve SO₂ and HCl gas. The cessation of gas evolution serves as a macroscopic indicator that the conversion is nearing completion.
-
In-Process Control (IPC): Confirm completion via TLC (Hexanes/EtOAc 9:1). The target chloromethyl product (R_f ~0.7) is significantly less polar than the starting alcohol.
-
Quenching & Workup: Pour the reaction mixture slowly into a beaker containing ice-cold saturated aqueous NaHCO₃ (50 mL) to neutralize excess SOCl₂ and dissolved HCl. Extract the aqueous phase with DCM (2 × 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: If necessary, purify the crude product via short-path silica gel chromatography (eluting with 100% Hexanes to 95:5 Hexanes/EtOAc) to afford the pure this compound.
References
-
Synthesis and antitubercular activities of azetidinones and thiazolidinones derivatives from 5-chloro-3-methylbenzofuran nucleus Source: sphinxsai.com URL:[1]
-
1134-00-5, 5-Chloro-3-methylbenzofuran-2-carboxylic Acid Source: accelachem.com URL:[3]
-
WO2012087237A1 - Compounds and their use as bace inhibitors Source: google.com (Patents) URL:[2]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. WO2012087237A1 - Compounds and their use as bace inhibitors - Google Patents [patents.google.com]
- 3. 1134-00-5,5-Chloro-3-methylbenzofuran-2-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Application Note: Nucleophilic Substitution Protocols for 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran
Executive Summary & Chemical Profile[1]
This application note provides a comprehensive technical guide for utilizing 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran as an electrophilic building block in medicinal chemistry. This scaffold is a critical intermediate for synthesizing H3 receptor antagonists, anti-arrhythmic agents (amiodarone analogues), and antimicrobial benzofuran derivatives.
The core reactivity lies in the 2-(chloromethyl) moiety. Unlike aryl chlorides (such as the chlorine at position 5), which require transition-metal catalysis for substitution, the chloromethyl group is a highly reactive heteroaromatic benzylic halide . It undergoes facile nucleophilic substitution (
Safety Advisory (Critical)
-
Hazard Class: Alkylating Agent.
-
Risk: High potential for skin sensitization and lachrymatory effects. The chloromethyl group can alkylate DNA bases; handle exclusively in a fume hood with double-gloving (Nitrile/Neoprene).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis to the corresponding alcohol.
Mechanistic Insight: Reactivity & Regioselectivity[2]
To optimize yields, one must understand the electronic environment of the substrate.
Electronic Effects
The benzofuran ring system is electron-rich. The oxygen atom at position 1 donates electron density into the ring, stabilizing the transition state of nucleophilic attack at the adjacent 2-position.
-
The 2-Chloromethyl "Warhead": This site acts as a "super-benzylic" electrophile. The transition state is stabilized by the adjacent aromatic ring and the heteroatom, making it significantly more reactive than standard alkyl chlorides.
-
The 5-Chloro Substituent: This group is electronically withdrawing (inductive effect,
) but is located far enough from the reaction center that it primarily influences the lipophilicity and metabolic stability of the final drug candidate rather than the substitution rate. -
The 3-Methyl Group: Provides minor steric bulk but prevents nucleophilic attack at the 3-position, ensuring high regioselectivity for the chloromethyl group.
Reaction Pathway ( Dominance)
In polar aprotic solvents (DMF, Acetonitrile) with good nucleophiles, the reaction proceeds via a concerted
Figure 1: Mechanistic pathway for nucleophilic substitution. The reaction is bimolecular, driven by the nucleophilicity of the attacking species and the leaving group ability of the chloride.[2]
General Protocol Guidelines
Solvent Selection
| Solvent | Dielectric Constant | Application | Pros/Cons |
| Acetonitrile (ACN) | 37.5 | General Purpose | Best balance. Easy workup (evaporation), good solubility. |
| DMF | 36.7 | Weak Nucleophiles | High rate. Hard to remove; use water wash to extract. |
| Acetone | 20.7 | Finkelstein/Iodide | Good for reflux with |
| DCM | 8.9 | Phase Transfer | Requires PTC (e.g., TBAB). Good for biphasic reactions. |
Base Selection
-
Potassium Carbonate (
): Standard for phenols and thiols. Mild, cheap, easily removed by filtration. -
Triethylamine (
) / DIPEA: Standard for amines. Soluble organic bases that scavenge HCl. -
Sodium Hydride (NaH): Required for weak nucleophiles or sterically hindered alcohols.
Detailed Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Objective: Synthesis of tertiary amines (e.g., N-alkyl-N-[(5-chloro-3-methyl-1-benzofuran-2-yl)methyl]amines).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Secondary Amine (1.2 equiv)
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Catalyst (Optional): KI (0.1 equiv) – Accelerates reaction via in situ Finkelstein.
-
Solvent: Acetonitrile (ACN)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 mmol, 215 mg) in anhydrous ACN (5 mL).
-
Addition: Add Base (
, 2.0 mmol, 276 mg). If using a secondary amine HCl salt, increase base to 3.0 equiv. -
Nucleophile: Add the Secondary Amine (1.2 mmol) dropwise.
-
Catalysis: Add Potassium Iodide (0.1 mmol, 16 mg). Note: The solution may turn slight yellow due to transient alkyl iodide formation.
-
Reaction: Heat to 60°C (oil bath) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material (
) should disappear, replaced by a more polar spot. -
Workup:
-
Cool to room temperature.[3]
-
Filter off the solid inorganic salts. Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: The crude residue is often pure enough for next steps. If not, purify via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).
Protocol B: C-O Bond Formation (Etherification)
Objective: Synthesis of benzofuran-aryl ethers (Williamson Ether Synthesis type).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Substituted Phenol (1.0 equiv)
-
Base:
(1.5 equiv) or (2.0 equiv) -
Solvent: DMF or Acetone
Step-by-Step Methodology:
-
Activation: In a vial, dissolve the Phenol (1.0 mmol) in DMF (3 mL). Add
(2.0 mmol) and stir at RT for 15 minutes to generate the phenoxide anion. -
Alkylation: Add the Substrate (1.0 mmol, 215 mg) as a solution in DMF (1 mL).
-
Reaction: Stir at 80°C for 2–3 hours. Caution: Higher temperatures may cause elimination or polymerization.
-
Quench: Pour the reaction mixture into ice-cold water (20 mL). The product often precipitates as a solid.
-
Isolation:
-
If Solid: Filter, wash with water, and dry in a vacuum oven.
-
If Oil: Extract with EtOAc (3 x 10 mL). Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over
.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Unreacted SM | Poor nucleophilicity or steric hindrance. | Add NaI (0.1 eq) catalyst. Switch solvent to DMF and increase temp to 90°C. |
| Hydrolysis Product (Alcohol) | Wet solvent or atmospheric moisture. | Use anhydrous solvents . Store reagents in a desiccator. Add molecular sieves to the reaction. |
| Dimerization | Amine nucleophile is primary ( | Primary amines can react twice. Use excess amine (5-10 eq) to favor mono-alkylation, or use a protecting group strategy. |
| Darkening/Tars | Decomposition of benzofuran ring. | Reaction temperature too high. Limit to 60°C . Perform under Nitrogen atmosphere . |
Workflow Visualization
Figure 2: Decision tree for selecting reaction conditions based on nucleophile type.
References
-
BenchChem. "5-(Chloromethyl)benzofuran | CAS 37798-07-5 - Intermolecular Nucleophilic Additions." BenchChem Database. Accessed October 2023. Link
-
Choi, H. D., et al. "5-Chloro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran." Acta Crystallographica Section E, vol. 68, no. 11, 2012. (Provides structural context for 5-chloro-3-methylbenzofuran stability). Link
-
Sigma-Aldrich. "5-Chloro-3-methylbenzofuran-2-carboxylic acid Product Sheet." (Precursor/Analogous scaffold data). Link
-
Roman, G. "Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols." Revista de Chimie, vol. 63, no.[3] 3, 2012. (Analogous Mannich/Alkylation chemistry on phenolic systems). Link
-
PubChem. "5-(Chloromethyl)benzofuran Compound Summary." National Center for Biotechnology Information. Link[4]
Sources
Application Notes & Protocols: A Guide to Reagents and Conditions for the Cyclization of Benzofuran Precursors
Introduction
The benzofuran scaffold, a heterocyclic system composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry and materials science. Its prevalence in a vast array of natural products and synthetic molecules with significant biological activities—including antimicrobial, antiviral, and anti-cancer properties—underscores the sustained interest in developing efficient and versatile synthetic methodologies for its construction.[1][2] The core challenge in benzofuran synthesis often lies in the strategic formation of the furan ring onto a pre-existing benzene precursor. This guide provides an in-depth analysis of the principal reagents and conditions for the cyclization of common benzofuran precursors, with a focus on explaining the causality behind experimental choices to empower researchers in drug development and synthetic chemistry.
Section 1: Transition Metal-Catalyzed Cyclization Strategies
The activation of C-C and C-O bonds through transition metal catalysis represents one of the most powerful and versatile platforms for benzofuran synthesis. These methods often proceed under mild conditions with high functional group tolerance, making them indispensable tools in modern organic synthesis. The choice of metal—typically palladium, gold, or copper—is dictated by the nature of the precursor and the desired bond disconnection.
Palladium-Catalyzed Pathways: Versatility in Bond Formation
Palladium catalysis is a mainstay for benzofuran synthesis, primarily due to its predictable reactivity and the wealth of well-understood catalytic cycles. Key strategies include domino reactions involving Sonogashira coupling and intramolecular C-H activation.
Mechanism & Rationale: A common and highly efficient route involves a domino Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization.[3][4][5] The palladium catalyst, in conjunction with a copper co-catalyst (typically CuI), first facilitates the C-C bond formation between the phenol and the alkyne.[4] The resulting o-alkynylphenol intermediate is then primed for cyclization. The cyclization step itself can be promoted by the same palladium catalyst or simply by heat, proceeding via an intramolecular nucleophilic attack of the phenolic oxygen onto the alkyne (5-endo-dig cyclization).[2] Another powerful approach involves the direct C-H activation/oxidation of substrates like 2-hydroxystyrenes in the presence of an aryl iodide, allowing for the construction of complex benzofurans without pre-functionalized starting materials.[6][7]
Visualization 1: Palladium-Catalyzed Domino Sonogashira/Cyclization
Caption: Workflow for Palladium-Catalyzed Benzofuran Synthesis.
Data Summary 1: Palladium-Catalyzed Cyclization Conditions
| Catalyst System | Precursors | Base / Additives | Solvent | Temp. (°C) | Key Features |
| Pd(PPh₃)₂Cl₂ / CuI | o-Iodophenol, Terminal Alkyne | Et₃N | Et₃N, DMF | 60 - 100 | Domino Sonogashira/cyclization; robust and high-yielding.[4] |
| Pd(OAc)₂ | 2-Hydroxystyrene, Iodobenzene | K₂CO₃, Ag₂CO₃ | DMA | 120 | C-H activation/oxidation pathway.[6][7] |
| Pd(OAc)₂ / Ligand | o-Bromophenol, Ketone | K₃PO₄ | Toluene | 80 - 110 | Intramolecular enolate arylation.[8] |
Gold-Catalyzed Cyclizations: Activating Alkynes with Precision
Gold catalysts, particularly Au(I) and Au(III) species, are renowned for their exceptional carbophilic π-acidity, making them highly effective for activating C-C multiple bonds toward nucleophilic attack. This property is harnessed for the elegant cyclization of o-alkynylaryl ethers and related precursors.
Mechanism & Rationale: In a typical gold-catalyzed cyclization, the gold(I) complex coordinates to the alkyne of an o-alkynylaryl ether, rendering it highly electrophilic.[1][9] This activation facilitates an intramolecular attack by the ether oxygen. The reaction often proceeds via a migratory cyclization, where an alkyl or benzyl group migrates from the ether oxygen to the C3 position of the forming benzofuran ring.[1][9][10] This cascade allows for the synthesis of 2,3-disubstituted benzofurans in a single, atom-economical step. Gold catalysis can also enable novel cascade reactions, such as an intermolecular alkoxylation/Claisen rearrangement sequence starting from phenols and alkynyl esters.[11]
Data Summary 2: Gold-Catalyzed Cyclization Conditions
| Catalyst System | Precursors | Additives | Solvent | Temp. (°C) | Key Features |
| [Au(IPr)]OH / AgBF₄ | 2-Alkynylaryl Benzyl Ethers | None | CH₂Cl₂ | RT | Migratory cyclization; very low catalyst loading.[1] |
| AuCl₃ / AgOTf | α-Alkoxyalkyl o-Alkynylaryl Ethers | Electron-rich Arenes | CH₂Cl₂ | RT | Domino synthesis via formal carboalkoxylation.[10] |
| Ph₃PAuCl / AgNTf₂ | Phenols, Alkynylbenziodoxole | 1,10-Phenanthroline | MeCN | 45 | Bimetallic Au-Ag system; tandem C-H alkynylation/cyclization.[12] |
Copper-Catalyzed Cyclizations: Economical and Sustainable Routes
Copper catalysis offers a cost-effective and increasingly popular alternative to palladium and gold. Copper-mediated reactions can proceed through various mechanisms, including dehydrogenative coupling and domino processes involving Michael additions.
Mechanism & Rationale: An efficient approach involves the intramolecular dehydrogenative C-H/O-H coupling of substrates like 2-arylphenols.[13] In these reactions, a copper catalyst, often in the presence of an oxidant (like air or O₂), facilitates the direct formation of the C-O bond to close the furan ring.[14] Another strategy involves a one-pot tandem reaction where phosphorus ylides react with acyl chlorides and o-iodophenols. The reaction proceeds through the in-situ formation of allenes, followed by an oxa-Michael addition and a copper-catalyzed C-arylation to furnish the benzofuran core.[15]
Data Summary 3: Copper-Catalyzed Cyclization Conditions
| Catalyst System | Precursors | Base / Additives | Solvent | Temp. (°C) | Key Features |
| Cu(OAc)₂ | 2-(Benzo[b]thiophen-2-yl)phenols | None (Air) | 1,2-DCE | 120 | Intramolecular dehydrogenative C-O coupling.[13] |
| CuBr | o-Iodophenols, Acyl Chlorides, P-Ylides | Cs₂CO₃, 1,10-Phenanthroline | DMSO | 90 | One-pot tandem reaction via allene intermediate.[15] |
| CuI | Phenols, Alkynes | K₂CO₃ (O₂) | DMSO | 100 | Aerobic oxidative cyclization.[14] |
Section 2: Base-Mediated Cyclization Strategies
While metal catalysis is dominant, base-mediated cyclizations provide powerful, often metal-free, alternatives. These methods range from classic named reactions to modern protocols using superbases.
The Perkin Rearrangement: A Classic Ring Contraction
The Perkin rearrangement is a historic yet relevant base-catalyzed reaction that converts 3-halocoumarins into benzofuran-2-carboxylic acids.[16][17][18][19]
Mechanism & Rationale: The reaction proceeds in two distinct stages. First, a base (e.g., NaOH) attacks the carbonyl of the coumarin lactone, inducing a rapid ring-opening to form the dianion of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate.[16][20] This is followed by a slower, rate-determining intramolecular cyclization where the phenoxide anion attacks the vinyl halide, leading to C-X bond fission and the formation of the benzofuran ring.[16] While traditional methods require prolonged reflux, modern microwave-assisted protocols can drastically reduce reaction times to mere minutes while maintaining excellent yields.[17][18]
Visualization 2: Mechanism of the Perkin Rearrangement
Caption: Key Stages of the Perkin Rearrangement.
Direct Cyclization of o-Alkynylphenols and Ethers
The direct intramolecular cyclization of o-alkynylphenols or their ether derivatives using strong bases is a straightforward, metal-free approach to substituted benzofurans.
Mechanism & Rationale: For o-alkynylphenols, a suitable base (e.g., Cs₂CO₃, K₂CO₃) deprotonates the phenolic hydroxyl group.[2] The resulting phenoxide acts as a nucleophile, attacking the proximal alkyne in a 5-endo-dig cyclization to form the benzofuran ring. This method is simple, inexpensive, and avoids potentially toxic metal catalysts.[2] A more recent innovation employs organic superbases, such as the phosphazene P4-tBu, to catalyze the intramolecular cyclization of o-alkynylphenyl ethers.[21][22] This unique reaction proceeds via a C-C bond formation, offering an alternative and powerful strategy for synthesizing 2,3-disubstituted benzofurans.[21]
Section 3: Intramolecular Wittig Reactions
The intramolecular Wittig reaction provides a chemoselective and versatile route to highly functionalized benzofurans.[23][24][25]
Mechanism & Rationale: This strategy relies on the in-situ formation of a phosphorus ylide that is tethered to an ester or other carbonyl-containing group. Typically, a phosphine (e.g., Bu₃P or Ph₃P) is added to a Michael acceptor, followed by acylation with an acyl chloride containing an o-hydroxy or related group.[24][26] The addition of a base (e.g., Et₃N) generates the key ylide intermediate. This ylide then undergoes a chemoselective intramolecular Wittig reaction with a nearby ester functionality to form the C=C bond of the furan ring, completing the benzofuran synthesis in a one-pot procedure.[23][24] The choice of reagents allows for precise control over which functional groups react, enabling the synthesis of complex molecules.[27]
Visualization 3: Intramolecular Wittig Reaction Workflow
Caption: General Workflow for Wittig-based Benzofuran Synthesis.
Protocols
Protocol 1: Microwave-Assisted Perkin Rearrangement[18][19]
This protocol describes the expedited synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins.
Materials:
-
3-Bromocoumarin derivative (1.0 mmol)
-
Sodium hydroxide (NaOH) (3.0 mmol)
-
Ethanol (5 mL)
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Microwave reactor vial (10 mL) with a magnetic stir bar
Procedure:
-
To a 10 mL microwave reactor vial, add the 3-bromocoumarin (1.0 mmol), sodium hydroxide (3.0 mmol), and ethanol (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant power of 250 W for 5 minutes, with a temperature target of 120°C.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a small beaker and slowly acidify with 1 M HCl until the pH is ~2. A precipitate should form.
-
Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold deionized water.
-
Dry the product under vacuum to yield the corresponding benzofuran-2-carboxylic acid.
Trustworthiness: The reaction progress can be monitored by TLC (thin-layer chromatography). The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yields are typically >90%.[17]
Protocol 2: One-Pot Domino Sonogashira/Cyclization[3][29]
This protocol details the synthesis of 2-substituted benzofurans from o-iodophenols.
Materials:
-
o-Iodophenol (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.025 mmol, 2.5 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃) (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk tube with a magnetic stir bar
Procedure:
-
Add the o-iodophenol (1.0 mmol), K₂CO₃ (2.0 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), CuI (0.05 mmol), and PPh₃ (0.2 mmol) to a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous DMF (5 mL) followed by the terminal alkyne (1.2 mmol) via syringe.
-
Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 60°C.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted benzofuran.
Trustworthiness: The absence of the starting o-iodophenol and the appearance of a new, less polar spot on the TLC plate indicates reaction progression. Characterization by NMR and MS will confirm the structure. Yields are generally moderate to excellent.[28]
References
- Perkin rearrangement - Grokipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4jrZwUvqMq-eB_L2jzokvWcjcWiVqU518o_qAGANJ3k99Ccb12KvKIJ4SfJ_Cqs8rMFk0I2c9xjP9hkGIIRBccG6J0pkYy51UqvLJu4V2ikEVOB1091SaiycSx23lBlcAFj5W4nEj0qsozg==]
- Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo502127x]
- Gold(i)–NHC-catalysed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl ethers. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob00938j]
- Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3433804/]
- Synthesis of Benzofuran Derivates via a Gold-Catalyzed Claisen Rearrangement Cascade. Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c02115]
- Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/dt/d1dt02073k]
- Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24525828/]
- Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers. Morressier. [URL: https://www.morressier.com/o/event/5e7cf93723359d2a05e263c9/article/5e7cfb0523359d2a05e26466]
- Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2012/cc/c2cc33972b]
- Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8488390/]
- Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. [URL: https://sciforum.net/paper/ecsoc-21/A024]
- Gold-Catalyzed Domino Synthesis of Functionalized Benzofurans and Tetracyclic Isochromans via Formal Carboalkoxylation. Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b02008]
- Phosphazene base-catalyzed intramolecular cyclization for efficient synthesis of benzofurans viacarbon–carbon bond formation. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2009/cc/b913588j]
- One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol801689h]
- Palladium Nanoparticles Catalyzed Synthesis of Benzofurans by a Domino Approach. Thieme. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0034-1380196]
- Phosphazene base-catalyzed intramolecular cyclization for efficient synthesis of benzofurans viacarbon–carbon bond formation. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlehtml/2009/cc/b913588j]
- Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cc/c3cc49717h]
- Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22811693/]
- Benzofurans via Gold-Catalyzed Intramolecular Alkoxyboration of Alkynes. Thieme. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0034-1378370]
- Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit4/068.shtm]
- Copper-Catalyzed C–H Activation Approach to Benzofurans by Using a Traceless Directing Group. Thieme. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0039-1690703]
- Chemoselective intramolecular Wittig reactions for the synthesis of oxazoles and benzofurans. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25390919/]
- Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2011/cc/c1cc15338g]
- Perkin rearrangement. Wikipedia. [URL: https://en.wikipedia.org/wiki/Perkin_rearrangement]
- Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2012/CC/c2cc33972b]
- Synthesis of 2-Benzoylbenzofurans via Palladium(II)-catalyzed Cascade Reactions. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2021.1895697]
- A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3523214/]
- Cu(ii)-catalyzed synthesis of 3-functionalized benzofurans via sequential nucleophilic cyclization and C–C bond activation. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2022/cc/d2cc04130f]
- SYNTHESIS OF BENZO[b]FURAN DERIVATIVES BY TRANSITION METAL-CATALYZED HETEROCICLYZATIONS OF 2-ETHYNYLPHENOLS. ResearchGate. [URL: https://www.researchgate.
- [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo501258k]
- Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2- b ]pyridines. ResearchGate. [URL: https://www.researchgate.net/publication/343274317_Base-Catalyzed_Sequential_14-AdditionIntramolecular_CyclizationAromatization_Reaction_Synthesis_of_Benzofuro32-bpyridines]
- A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c01799]
- Au–Ag Bimetallic Catalysis: 3‐Alkynyl Benzofurans from Phenols via Tandem C−H. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8244195/]
- Benzofuran Synthesis Using a Sonogashira– Larock Heteroannulation Protocol. Thieme. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0033-1339031]
- Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. ResearchGate. [URL: https://www.researchgate.net/publication/239328249_Reactions_of_carbonyl_compounds_in_basic_solutions_Part_321_The_Perkin_rearrangement]
- Metal‐catalyzed synthesis of functionalized benzofurans; a) common... ResearchGate. [URL: https://www.researchgate.
- Synthesis of Benzofurans. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzofurans.shtm]
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-Comprehensive-Review-on-Benzofuran-Synthesis-and-Siddiqui-Zaib/0e77d0107779d724657155a3055e88656113b288]
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.com/articles/review-on-synthetic-routes-for-synthesis-of-benzofuranbased-compounds.pdf]
- Synthesis of benzofurans via cyclization of o-alkynylphenols. ResearchGate. [URL: https://www.researchgate.
- Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. ChemistrySelect. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.202102553]
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11103754/]
- Total synthesis of natural products containing benzofuran rings. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/np/c6np00122e]
- Search Results - Beilstein Journals. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/search/advancedSearch?advancedSearch=true&query=benzofuran]
- Copper-Mediated Cyclization−Halogenation and Cyclization−Cyanation Reactions of β-Hydroxyalkynes and o-Alkynylphenols and Anilines. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo100346y]
- Direct Oxidative Heck Cyclizations: Intramolecular Fujiwara-Moritani Arylations for the Synthesis of Functionalized Benzofurans. Wipf Group. [URL: http://wipf.chem.pitt.edu/news/Stoltz_Heck_12_02_04.pdf]
Sources
- 1. Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers [morressier.com]
- 2. A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gold(i)–NHC-catalysed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl ethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Au–Ag Bimetallic Catalysis: 3‐Alkynyl Benzofurans from Phenols via Tandem C−H Alkynylation/Oxy‐Alkynylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides [organic-chemistry.org]
- 16. grokipedia.com [grokipedia.com]
- 17. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Phosphazene base-catalyzed intramolecular cyclization for efficient synthesis of benzofurans viacarbon–carbon bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. Phosphazene base-catalyzed intramolecular cyclization for efficient synthesis of benzofurans viacarbon–carbon bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 26. sciforum.net [sciforum.net]
- 27. Chemoselective intramolecular Wittig reactions for the synthesis of oxazoles and benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Strategic Synthesis of Bioactive Heterocycles from 5-Chloro-benzofuran
Executive Summary: The Halogen Advantage
In the landscape of drug discovery, the benzofuran scaffold represents a privileged structure, serving as the core for anti-arrhythmic agents (Amiodarone) and various antimicrobial candidates. However, the 5-chloro-benzofuran derivative is of specific interest due to the "Halogen Effect." The chlorine atom at the C-5 position modulates lipophilicity (LogP) and metabolic stability while acting as a steric anchor that enhances binding affinity in protein pockets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase).
This guide details the divergent synthesis of two high-value heterocyclic classes starting from 5-chlorobenzofuran precursors:
-
Pyrazoles/Pyrazolines via the 2-acetyl route (Anti-inflammatory/Antimicrobial).
-
1,3,4-Oxadiazoles via the 2-carbohydrazide route (Anticancer/Antitubercular).
Strategic Synthetic Workflow
The synthesis diverges based on the initial functionalization of the 5-chlorosalicylaldehyde precursor.
Figure 1: Divergent synthetic pathways for accessing bioactive heterocycles from 5-chlorosalicylaldehyde.
Protocol Module A: The Pyrazole Axis
Target: Synthesis of 3-(5-chlorobenzofuran-2-yl)-5-aryl-2-pyrazolines. Mechanism: Claisen-Schmidt Condensation followed by Michael addition-cyclization.
Phase 1: Synthesis of 2-Acetyl-5-chlorobenzofuran
This intermediate is the "gatekeeper" for carbon-carbon bond forming reactions.
-
Reagents: 5-Chlorosalicylaldehyde (10 mmol), Chloroacetone (10 mmol), Anhydrous
(30 mmol), Dry Acetone (50 mL). -
Procedure:
-
Dissolve 5-chlorosalicylaldehyde in dry acetone in a round-bottom flask.
-
Add anhydrous
and stir for 15 minutes at room temperature (RT) to generate the phenoxide anion. -
Add chloroacetone dropwise over 10 minutes.
-
Critical Step: Reflux gently for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of the aldehyde spot.
-
Filter the hot reaction mixture to remove inorganic salts (
, excess carbonate). -
Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from ethanol.
-
Expected Yield: 75–85%
-
Appearance: Pale yellow needles.
-
Phase 2: Chalcone Formation (Claisen-Schmidt)
-
Reagents: 2-Acetyl-5-chlorobenzofuran (10 mmol), Substituted Benzaldehyde (10 mmol), 40% NaOH (aq), Ethanol (20 mL).
-
Procedure:
-
Dissolve the ketone (from Phase 1) and the aromatic aldehyde in ethanol.
-
Cool the solution to 5–10°C in an ice bath.
-
Add 40% NaOH solution (2 mL) dropwise with vigorous stirring.
-
Stir at RT for 24 hours. A solid precipitate usually forms.
-
Pour into crushed ice/water and acidify with dilute HCl (pH ~4–5).
-
Filter the solid, wash with water, and recrystallize from ethanol/DMF.
-
Phase 3: Cyclization to Pyrazolines
-
Reagents: Chalcone (from Phase 2, 5 mmol), Hydrazine hydrate (99%, 10 mmol) OR Phenylhydrazine (10 mmol), Glacial Acetic Acid (15 mL).
-
Procedure:
-
Dissolve the chalcone in glacial acetic acid.
-
Add hydrazine hydrate (for N-acetyl pyrazolines if refluxed in AcOH) or phenylhydrazine (for N-phenyl pyrazolines).
-
Reflux for 8–10 hours.
-
Quench: Pour the reaction mixture into ice-cold water.
-
Filter the precipitate.
-
Purification: Recrystallize from ethanol.
-
Protocol Module B: The Oxadiazole Axis
Target: Synthesis of 5-(5-chlorobenzofuran-2-yl)-1,3,4-oxadiazole derivatives. Therapeutic Relevance: High potential for antitubercular and anticancer activity.[1][2]
Phase 1: Synthesis of 5-Chlorobenzofuran-2-carbohydrazide
-
Step 1 (Esterification): React 5-chlorosalicylaldehyde with ethyl bromoacetate (anhydrous
, DMF, reflux 4–6 h) to yield Ethyl 5-chlorobenzofuran-2-carboxylate . -
Step 2 (Hydrazinolysis):
-
Dissolve the ester (10 mmol) in Ethanol (30 mL).
-
Add Hydrazine hydrate (99%, 20 mmol).
-
Reflux for 4–6 hours.
-
Cool to RT; the carbohydrazide typically crystallizes out.
-
Filter and wash with cold ethanol.
-
Checkpoint: Melting point should be sharp (verify against lit. ~190–195°C).
-
Phase 2: Cyclization to 1,3,4-Oxadiazole-2-thiol
This thione/thiol tautomer is a versatile pharmacophore.
-
Reagents: Carbohydrazide (5 mmol),
(10 mmol), KOH (5 mmol), Ethanol (20 mL). -
Procedure:
-
Dissolve KOH in water (2 mL) and add to the ethanol solution of carbohydrazide.
-
Add Carbon Disulfide (
) slowly. -
Reflux for 6–8 hours until
evolution ceases (use lead acetate paper to test). -
Concentrate the solvent to 50% volume.
-
Dilute with water and acidify with dilute HCl to precipitate the product.
-
Recrystallize from ethanol.
-
Phase 3: Oxidative Cyclization to 2,5-Disubstituted Oxadiazoles[1]
-
Reagents: Carbohydrazide (5 mmol), Aromatic Aldehyde (5 mmol), Chloramine-T (5 mmol), Ethanol.
-
Procedure:
-
Reflux carbohydrazide and aldehyde in ethanol for 2–3 hours to form the Schiff base (Hydrazone) . Isolate the solid.
-
Redissolve the hydrazone in ethanol.
-
Add Chloramine-T trihydrate.
-
Reflux for 2 hours.
-
Remove sodium chloride (by-product) by washing the final precipitate with water.
-
Recrystallize from methanol.[3]
-
Technical Data & Optimization
| Parameter | 2-Acetyl Route (Pyrazole) | 2-Carboxylate Route (Oxadiazole) |
| Key Intermediate | 2-Acetyl-5-chlorobenzofuran | 5-Chlorobenzofuran-2-carbohydrazide |
| Critical Reagent | Chloroacetone (Lachrymator!) | Hydrazine Hydrate (Toxic/Corrosive) |
| Solvent System | Acetone (Step 1), Ethanol (Step 2) | DMF (Step 1), Ethanol (Step 2) |
| Temp. Control | Gentle Reflux (56°C) | High Temp Reflux (80°C+) |
| Yield Limiter | Aldol condensation side-products | Incomplete hydrazinolysis |
| Purification | Recrystallization (EtOH) | Recrystallization (MeOH/DMF) |
Expert Tips:
-
Moisture Sensitivity: The initial alkylation of salicylaldehyde requires anhydrous conditions. Use dry acetone and flame-dried glassware to prevent yield loss.
-
Chloroacetone Handling: This reagent is a potent lachrymator. Always handle in a fume hood and neutralize glassware with dilute ammonia before cleaning.
-
Cyclization Monitoring: In the oxadiazole synthesis, the evolution of
is a key indicator. Do not stop the reaction until the gas evolution stops.
References
-
Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Available at: [Link]
-
Synthesis, Antimicrobial Activity and Dual Target Docking Studies of Novel 1-(5-Chloro-1-benzofuran-2-yl)-3-substituted Phenyl Prop-2-en-1-ones. Asian Journal of Chemistry. Available at: [Link]
-
Synthesis of novel 1,3,4-oxadiazole derivatives as potential antimicrobial agents. PubMed. Available at: [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities. Journal of Chemical Reviews. Available at: [Link]
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Chloromethyl Moieties During Workup
Current Status: Operational
Operator: Senior Application Scientist
Topic: Preventing Hydrolysis of Chloromethyl Groups (
Executive Summary & Core Directive
The Problem: The chloromethyl group is a "loaded spring." Its high reactivity, which makes it a valuable synthetic handle, renders it notoriously unstable during aqueous workup. Hydrolysis converts your target alkyl halide into an alcohol (
The Solution: Stability is not achieved by a single step but by a system of controls . You must control pH , Temperature , and Phase Transfer Kinetics .
The Golden Rule: If your molecule contains a basic nitrogen (pyridine, thiazole, quinoline), do not free-base the chloromethyl intermediate in water. Isolate it as the hydrochloride salt whenever possible.
Module 1: The Mechanistic Hazard (The "Why")
Before fixing the protocol, you must understand the enemy. Hydrolysis is not random; it is driven by two specific failure modes depending on your substrate.[1]
Failure Mode A: The Ionization (Benzylic/Heterocyclic)
Electron-rich aromatic rings (e.g., methoxy-benzyl chlorides) or electron-deficient heterocycles stabilize the intermediate carbocation, accelerating solvolysis even in neutral water.
Failure Mode B: Intramolecular Self-Destruction (Amino-Heterocycles)
For chloromethyl-pyridines or thiazoles, the greatest threat is not water—it is the molecule itself. If you neutralize the HCl salt to a free base, the ring nitrogen attacks the chloromethyl group of a neighbor, leading to rapid polymerization (black tar formation).
Figure 1: Mechanistic pathways leading to yield loss. Note that for amino-heterocycles, neutralization is the trigger for polymerization.
Module 2: Troubleshooting & FAQs
Q1: "My chloromethyl pyridine turned into a black tar during extraction. What happened?"
Diagnosis: You likely performed a basic aqueous wash (e.g.,
-
Protocol: Remove the solvent (thionyl chloride/toluene) under vacuum. Triturate the residue with dry ether or heptane to precipitate the HCl salt. Filter and store in a desiccator. Use the salt directly in the next step (adding base in situ with the nucleophile).
Q2: "I see ~15% benzyl alcohol in my NMR after washing with water. How do I stop this?"
Diagnosis:
-
Temperature: Cool the reaction mixture and the wash solution to
. Hydrolysis rates drop significantly at lower temperatures. -
Salting Out: Use saturated brine (
) or half-saturated instead of pure water. The high ionic strength "salts out" the organic compound, reducing the concentration of water in the organic phase. -
Speed: Do not let layers settle for 30 minutes. Centrifuge if necessary to speed up separation.
Q3: "Can I use silica gel chromatography to purify these?"
Diagnosis: Silica is slightly acidic and contains bound water, which can hydrolyze sensitive halides. The Fix:
-
Neutralize the Silica: Pre-wash the column with 1%
in Hexanes (for neutral substrates). -
Fast Elution: Use a short plug rather than a long column.
-
Alternative: Distillation is often superior for volatile benzyl chlorides (vacuum distillation).
Module 3: Validated Workup Protocols
Choose the protocol that matches your substrate's chemical nature.
Decision Matrix
Figure 2: Selection logic for workup procedures.
Protocol A: The "Anhydrous Isolation" (For Heterocycles)
Best for: Chloromethyl-pyridines, quinolines, thiazoles.
-
Evaporation: Remove the reaction solvent (often Toluene,
, or ) under reduced pressure. Do not exceed 40°C. -
Chasing: Add dry Toluene and re-evaporate to remove trace
or gas. -
Precipitation: Add an anhydrous non-polar solvent (Diethyl Ether, MTBE, or Heptane) to the residue. The product should crash out as the hydrochloride salt.
-
Filtration: Filter under an inert atmosphere (Nitrogen blanket) if the compound is hygroscopic.
-
Storage: Store as the solid HCl salt at -20°C.
Protocol B: The "Cold & Salty" Wash (For Neutral Aromatics)
Best for: Benzyl chlorides, Alkyl chlorides.
| Step | Action | Scientific Rationale |
| 1 | Quench | Pour reaction mixture onto Ice/Brine mixture. |
| 2 | Buffer | If acid neutralization is required, use Phosphate Buffer (pH 7) or dilute |
| 3 | Extract | Use Dichloromethane (DCM) . |
| 4 | Dry | Dry over |
| 5 | Concentrate | Rotary evaporate at < 30°C . |
Stability Data & Storage
The following table summarizes the relative stability of common chloromethyl motifs and their required storage conditions.
| Substrate Class | Hydrolysis Risk | Polymerization Risk | Recommended Storage |
| Simple Alkyl (e.g., 1-chlorobutane) | Low | None | Room Temp, Sealed |
| Benzyl Chloride (Neutral) | Medium ( | Low | 4°C, over Activated Sieves |
| Methoxy-Benzyl Chloride | High ( | Low | -20°C, Dry, Use Immediately |
| Chloromethyl-Pyridine | High | Critical (Self-alkylation) | Store as HCl Salt ONLY , -20°C |
| Chloromethyl-Thiazole | High | Critical | Store as HCl Salt ONLY , -20°C |
References
- Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007. (Foundational text on / solvolysis mechanisms).
- Anderson, N. G.Practical Process Research & Development; Academic Press, 2012.
- Laird, T. "The synthesis of 2,3-bis(chloromethyl)pyridine hydrochloride." Org. Process Res. Dev.2010, 14, 617.
- Weissman, S. A.; Zewge, D. "Safety of the Chloromethylation Reaction." Org. Process Res. Dev.2005, 9, 997.
- Knipe, A. C. (Ed.) Watts' Dictionary of Chemistry; Longmans, Green, and Co.
Sources
Common side reactions in the chloromethylation of benzofurans
The following technical guide is structured as a specialized support center resource for researchers optimizing the chloromethylation of benzofurans.
Core Directive & Safety Warning
CRITICAL SAFETY ALERT: Bis(chloromethyl)ether (BCME) Formation Before proceeding with any experimental troubleshooting, all personnel must acknowledge the primary safety hazard associated with chloromethylation using formaldehyde and HCl.[1]
-
Hazard: The reaction of formaldehyde (or paraformaldehyde) with hydrogen chloride generates Bis(chloromethyl)ether (BCME) , a potent human carcinogen (OSHA Regulated Carcinogen), in the vapor phase.[1]
-
Control: All reactions must be conducted in a certified chemical fume hood with a closed-loop scrubber system if possible.[1][2] Avoid high concentrations of reactants in the vapor phase.[2]
-
Alternative: Whenever possible, generate the chloromethylating agent in situ or use pre-formed chloromethyl methyl ether (MOMCl) handling protocols, though MOMCl also poses similar risks.
Troubleshooting Guide (Q&A)
This section addresses specific technical hurdles reported by our user base regarding the Blanc chloromethylation of benzofuran derivatives.
Q1: "My reaction mixture turns into a black, insoluble resin within minutes. What is happening?"
Diagnosis: Acid-Catalyzed Polymerization (Resinification).[1][2] Technical Insight: The furan ring in benzofuran is an electron-rich enol ether equivalent.[2] Under the strong acidic conditions required for the Blanc reaction (HCl + ZnCl₂), the furan ring is highly susceptible to protonation at the C2 or C3 position, leading to ring-opening or cationic polymerization. Mechanism:
-
Protonation of the furan ring creates a reactive carbocation.[1][2]
-
This cation attacks a neutral benzofuran molecule (Friedel-Crafts alkylation).[1][2]
-
The chain propagates, forming high-molecular-weight polybenzofurans.[2] Solution:
-
Temperature Control: Maintain reaction temperature strictly below 0°C during the addition of the catalyst/acid.
-
Dilution: Increase solvent volume (e.g., Benzene, DCM, or CS₂) to minimize intermolecular collisions.[1]
-
Acidity Modulation: Switch from strong Lewis acids (AlCl₃, ZnCl₂) to milder systems like acetic acid/H₂SO₄ or use the "Indirect Method" (see Protocol A).[1]
Q2: "I am isolating a solid byproduct with roughly double the molecular weight of my target. How do I prevent this?"
Diagnosis: Formation of Diarylmethanes (Dimerization).[1][2] Technical Insight: The desired chloromethylbenzofuran product is highly reactive.[1][2] It acts as a potent electrophile (benzyl chloride analog) and can alkylate an unreacted benzofuran molecule.[1][2] Causality: High substrate concentration and prolonged reaction times favor the reaction between Product (P) and Substrate (S) over the reaction between Substrate (S) and Reagent (Formaldehyde).[1] Solution:
-
Excess Reagent: Use a large excess of paraformaldehyde and HCl (5–10 equivalents) to ensure the substrate reacts with the chloromethylating agent rather than the product.
-
Stop Early: Monitor conversion via HPLC/TLC and quench the reaction at 70–80% conversion. Do not chase 100% yield.
-
Solvent Choice: Use a solvent that precipitates the chloromethylated product (if possible) or one that solvates the reagents better than the substrate.
Q3: "I cannot reproduce the regioselectivity reported in older literature. Is the substitution occurring at C2, C3, or the Benzene ring?"
Diagnosis: Regiochemical Ambiguity. Technical Insight:
-
Unsubstituted Benzofuran: Electrophilic attack favors the C2 position (alpha to oxygen).[1][2] However, the resulting 2-chloromethylbenzofuran is unstable.[1]
-
C2-Substituted (e.g., 2-methylbenzofuran): Attack typically shifts to the C3 position .[1]
-
Deactivated Furan Ring: If the furan ring is electronically deactivated or sterically blocked, substitution occurs on the benzene ring, typically at C5 (para to the ether oxygen) or C7 . Troubleshooting:
-
Verify Structure: Use 2D-NMR (HMBC/HSQC) to confirm position.[1][2] 1H-NMR coupling constants are definitive (C2-H and C3-H have distinct shifts).[1]
-
Directing Groups: If C5-chloromethylation is desired, ensure the C2/C3 positions are blocked or use a milder catalyst that cannot overcome the activation energy of the furan ring but can activate the benzene ring (rare in this specific context; usually furan reacts first).
Q4: "My product decomposes to an alcohol during the aqueous workup. How do I stabilize it?"
Diagnosis: Hydrolysis of the Chloromethyl Group.[2]
Technical Insight: Chloromethylbenzofurans are essentially benzylic (and allylic) chlorides.[1][2] They are highly susceptible to
-
Anhydrous Workup: Avoid aqueous bicarbonate washes if possible.[1][2] Remove the catalyst by filtration or precipitation.[1][2]
-
Cold Quench: If water must be used, pour the reaction mixture onto crushed ice/water rapidly and extract immediately into a non-polar solvent (DCM/Hexane).[1]
-
Storage: Store the product over activated molecular sieves at -20°C.
Experimental Protocols
Protocol A: The "Indirect" High-Purity Method (Recommended)
Avoids polymerization and BCME formation by generating the alcohol first.
Step 1: Vilsmeier-Haack Formylation [1][2]
-
Cool DMF (1.2 eq) to 0°C. Add POCl₃ (1.1 eq) dropwise.[1][2] Stir 30 min.
-
Hydrolyze with NaOAc (aq) to isolate 2-Formylbenzofuran .[1][2]
Step 2: Reduction
Step 3: Chlorination
-
Add SOCl₂ (1.2 eq) and a catalytic drop of DMF at 0°C.
-
Stir at RT for 2 h. Evaporate solvent/SO₂/HCl under vacuum.[1][2]
-
Result: High purity 2-(chloromethyl)benzofuran without dimerization.
Protocol B: Direct Blanc Chloromethylation (Use with Caution)
For deactivated or C2-substituted benzofurans.[1]
-
Setup: 3-neck flask, gas inlet, mechanical stirrer, reflux condenser, <0°C bath.
-
Mixture: Suspend Paraformaldehyde (1.5 eq) and ZnCl₂ (0.2 eq) in anhydrous Benzene or CS₂.
-
Saturation: Bubble dry HCl gas until saturation (mixture fumes).
-
Addition: Add Benzofuran derivative (1.0 eq) dropwise over 1 hour, maintaining T < 5°C.
-
Reaction: Stir at 25°C for 2–4 hours. Monitor by TLC.[1][2][3]
-
Workup: Pour onto ice. Extract with Benzene.[2][4] Wash with cold water (2x) and cold NaHCO₃ (1x).[1] Dry over MgSO₄.[1][2][3]
Data Summary: Catalyst & Solvent Effects[1][2][5][6]
| Parameter | Condition | Effect on Side Reactions | Recommendation |
| Catalyst | ZnCl₂ (Anhydrous) | Standard activity.[1][2] Moderate risk of dimerization.[1][2] | Standard Start |
| AlCl₃ | High activity.[1][2] High risk of polymerization/tar.[1][2] | Avoid for Benzofuran | |
| SnCl₄ | Mild activity.[1][2] Lower yields, less polymer.[1][2] | Use for sensitive substrates | |
| Acetic Acid / H₂SO₄ | Promotes solubility but increases hydrolysis risk.[1][2] | Use for deactivated rings | |
| Solvent | Benzene / Toluene | Good solubility.[1][2] Risk of alkylation (solvent participation).[1][2] | Acceptable |
| CS₂ / CCl₄ | Inert. Precipitates polar byproducts.[1][2] | Preferred (if safety permits) | |
| Acetic Acid | Solubilizes paraformaldehyde.[1][2] Hard to remove trace water.[1][2] | Use with excess HCl |
Visualizations
Diagram 1: Reaction Pathways & Side Product Mechanisms[2]
Caption: Figure 1. Competing reaction pathways. Red arrows indicate irreversible side reactions (polymerization, dimerization) that must be controlled via temperature and stoichiometry.[1]
Diagram 2: Troubleshooting Decision Tree
Caption: Figure 2. Logic flow for diagnosing common failure modes in benzofuran chloromethylation.
References
-
Blanc Chloromethylation Mechanism & Scope
-
Synthesis of 2-(Chloromethyl)benzofuran (Indirect Method)
-
Regioselectivity in Electrophilic Substitution of Benzofuran
-
Safety of Chloromethylation (BCME Formation)
-
Side Reactions and Dimerization
Sources
Troubleshooting low purity in benzofuran derivative synthesis
Ticket ID: BZF-PURITY-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The Purity Paradox
Welcome to the Benzofuran Synthesis Support Center. You are likely here because your LC-MS shows a "messy" baseline, or your NMR indicates a mixture of the desired benzofuran and persistent aliphatic impurities.
Benzofurans are deceptively simple bicyclic structures.[1] However, their synthesis often suffers from three primary failure modes :
-
Incomplete Cyclization: The intermediate forms but fails to close the furan ring.[1]
-
Homocoupling (Glaser): In metal-catalyzed routes, alkynes dimerize rather than couple.
-
Co-elution: Side products possess nearly identical Retardation Factors (
) to the product, making standard silica chromatography ineffective.
This guide moves beyond "textbook" procedures to address the causality of these failures and provides self-validating protocols to resolve them.
Diagnostic Workflow
Before altering your chemistry, use this logic tree to identify the root cause of your low purity.
Figure 1: Diagnostic logic tree for identifying the source of benzofuran impurities.
Module A: The Rap-Stoermer Protocol (Condensation)
The Issue: Low yield and "tarry" byproducts.
The Cause: Traditional protocols use strong bases (KOH/NaOH) in ethanol. This promotes Cannizzaro reactions (oxidation/reduction of the aldehyde) and Aldol polymerization of the starting material before it can react with the
Optimization Strategy: The "Soft" Base Switch
Switching to a carbonate base in an aprotic solvent suppresses side reactions while maintaining sufficient basicity for the phenol-to-phenoxide transition.
| Parameter | Traditional (High Risk) | Optimized (High Purity) | Mechanism of Improvement |
| Base | KOH / NaOH | Prevents aldehyde degradation (Cannizzaro). | |
| Solvent | Ethanol / Methanol | Acetonitrile (MeCN) or DMF | Higher reflux temp; avoids solvolysis of haloketone.[1] |
| Catalyst | None | KI (10 mol%) | Finkelstein reaction (Cl |
Protocol 1: Optimized Rap-Stoermer Synthesis
-
Dissolution: Dissolve salicylaldehyde (1.0 eq) and
-haloketone (1.1 eq) in Acetonitrile ( ). -
Activation: Add anhydrous
(2.0 eq) and KI (0.1 eq). -
Reflux: Heat to
for 4–6 hours. Do not overheat. -
Checkpoint: TLC should show disappearance of the aldehyde.[1] If an intermediate spot persists (uncyclized ether), add catalytic DBU (0.1 eq) to force cyclization [1].
Module B: Sonogashira Coupling & Cyclization
The Issue: Presence of diynes (homocoupling) and immediate catalyst death (Pd black). The Cause: The "Glaser Coupling" competes with your cross-coupling.[2] This is driven by Dissolved Oxygen and Excess Copper .[1]
The "Zero-Oxygen" Mandate
Palladium(0) is air-sensitive.[3] If your reaction turns black immediately, your Pd has precipitated and is inactive.[3]
Troubleshooting Steps:
-
Degassing is Non-Negotiable: Sparging with
is often insufficient. Use the Freeze-Pump-Thaw method for reaction solvents (3 cycles). -
Copper Management: Copper facilitates the reaction but promotes homocoupling.[1][4]
-
Ligand Switch: If using
, switch to . The bidentate ligand (dppf) prevents Pd aggregation and increases turnover frequency [3].
Module C: Advanced Purification (The "Silver Bullet")
The Issue: Your product co-elutes with unreacted alkyne or alkene impurities.
The Science: Standard silica separates based on polarity.[1] Since benzofurans and their alkene precursors often have identical polarities, they travel together.
The Solution: Argentation Chromatography .[1][5] Silver ions (
Protocol 2: Preparation of 10%
-Impregnated Silica
Use this when standard columns fail.
-
Dissolve: Dissolve
(2g) in Acetonitrile (20 mL) and Water (2 mL). -
Slurry: Add Silica Gel (20g) to the solution. Shake vigorously to create a slurry.
-
Evaporate: Rotary evaporate the solvent in the dark (cover flask with foil) until free-flowing powder remains.
-
Activate: Dry in an oven at
for 2 hours (protect from light). -
Pack: Pack the column normally. Note: The silica will be grey/off-white.
-
Elute: Run your column in the dark (wrap in foil). The alkyne impurities will be strongly retained, while the benzofuran elutes earlier.
Frequently Asked Questions (FAQ)
Q: My Rap-Stoermer reaction yields a solid that isn't the product. What is it?
A: If you used a strong base (KOH), it is likely the Cannizzaro product (salicylic acid derivative) or a self-condensation dimer of the salicylaldehyde. Check the IR spectrum: a broad -OH stretch at
Q: I see a spot on TLC that looks like product, but NMR shows it's the uncyclized ether. Why?
A: The initial substitution (
-
Fix: Add a stronger organic base like DBU (10 mol%) or KOtBu in the final hour of the reaction to drive the ring closure [6].
Q: Can I use microwave irradiation?
A: Yes. Microwave heating is highly recommended for benzofuran synthesis.[1] It accelerates the dehydration step, which is often the rate-limiting bottleneck. Typical conditions:
References
-
Koca, I. et al. (2022).[1][6] "Triethylamine-catalyzed Rap-Stoermer reaction for benzofuran synthesis." ChemistrySelect, 7, e202202243.[7] Link
-
BenchChem Technical Guides. (2025). "Troubleshooting Sonogashira Coupling: Minimizing Homocoupling." Link
-
Reddy, E. et al. (2022).[8] "Pd/Cu-catalyzed synthesis of benzofuran derivatives via Sonogashira coupling." ACS Omega.[1] Link
-
Williams, C. M. & Mander, L. N. (2015).[5] "Chromatography with Silver Nitrate."[1][5][9][10] Tetrahedron, 57(2), 425-447. Link
-
Sharifi, A. et al. (2008).[1] "Room-temperature synthesis of benzofurans using KF/Al2O3." Journal of the Iranian Chemical Society.[1] Link
-
Meshram, H. A. et al. (2012). "DABCO-Promoted Efficient Synthesis of Benzofurans." Synthesis, 44, 1171-1177.[11] Link
-
RSC Publishing. (2019).[1] "Natural source, bioactivity and synthesis of benzofuran derivatives."[12] RSC Advances. Link
Sources
- 1. youtube.com [youtube.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. View of Silver-coated monolitic silica column for separation of benzo[a]pyrene from petroleum | Chemija [lmaleidykla.lt]
- 11. Benzofuran synthesis [organic-chemistry.org]
- 12. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
Minimizing polymerization of reactive benzofuran intermediates
Technical Support Center: Benzofuran Synthesis
A Guide to Minimizing Polymerization of Reactive Benzofuran Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzofuran scaffolds. The synthesis of substituted benzofurans is a cornerstone of medicinal chemistry and materials science, yet it is often plagued by the formation of intractable polymers from highly reactive intermediates.[1] This guide provides in-depth troubleshooting strategies, experimental protocols, and the fundamental science behind minimizing these unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction flask is full of a black, insoluble tar. What happened?
This is the most common sign of runaway polymerization. Reactive intermediates, especially under acidic conditions or in the presence of radical initiators, can rapidly self-react to form high-molecular-weight polymers, which are often dark and insoluble.[2][3] The key is to identify the initiation mechanism—most frequently cationic polymerization—and mitigate it.
Q2: What are the early warning signs of polymerization?
Early indicators include a sudden, often exothermic, change in the reaction mixture's color (e.g., to yellow, brown, or black), a noticeable increase in viscosity, or the formation of a precipitate that is not your target compound. Monitoring your reaction closely with techniques like Thin Layer Chromatography (TLC) can help you spot the disappearance of starting material without the corresponding appearance of the desired product spot.
Q3: Is it possible to salvage a reaction once polymerization has begun?
Salvage is difficult and rarely successful. Once the polymerization cascade starts, it is often autocatalytic and difficult to stop. The best strategy is prevention. If you observe the initial signs, immediately cooling the reaction to a very low temperature (e.g., -78 °C) might slow the process enough to allow for quenching, but yields will be compromised. The focus should be on optimizing the reaction conditions to prevent polymerization from occurring in the first place.
Q4: Can solvent choice really prevent polymerization?
Absolutely. Solvents are not just a medium for the reaction; they actively influence the stability of reactive intermediates.[4][5][6] Polar solvents can stabilize charged intermediates through solvation, preventing them from attacking other monomer units.[4] For instance, solvents capable of hydrogen bonding can stabilize certain intermediates and significantly alter reaction pathways, sometimes suppressing polymerization in favor of the desired product.[2][7]
Troubleshooting Guide 1: Acid-Catalyzed Polymerization
Acid-catalyzed reactions are the most common culprits for benzofuran polymerization. Benzofuran's vinyl ether-like structure makes it highly susceptible to protonation or coordination with Lewis acids, generating a stabilized carbocation that acts as the initiator for cationic polymerization.[8][9][10][11]
Problem: Observation of rapid polymer formation upon addition of a Brønsted or Lewis acid.
Causality and Mitigation Strategies
| Probable Cause | Scientific Rationale | Recommended Solution |
| Excessive Acid Strength/Concentration | Strong acids generate a high concentration of initiating carbocations, leading to rapid polymerization. The reaction rate of polymerization outcompetes the desired intramolecular cyclization or reaction.[8][11] | 1. Use Weaker Acids: Switch from strong acids like H₂SO₄ or PPA to milder ones like p-TsOH, acetic acid, or even acidic resins (e.g., Amberlyst) which can be filtered off.[2][12] 2. Stoichiometric Control: Use catalytic amounts of acid rather than stoichiometric or excess quantities. 3. Slow Addition: Add the acid slowly and at a low temperature to maintain a low steady-state concentration of the reactive intermediate. |
| High Reaction Temperature | Higher temperatures increase the rate of all reactions, but often favor the lower activation energy pathway of polymerization over more complex, desired transformations. | 1. Low-Temperature Conditions: Perform the reaction at 0 °C, -20 °C, or even -78 °C. This is the single most effective parameter for controlling reactive intermediates. 2. Monitor for Exotherms: Use an ice bath to manage any heat generated during acid addition or reaction. |
| Inappropriate Solvent | Non-polar, aprotic solvents do little to stabilize the cationic intermediates, leaving them highly reactive and prone to polymerization.[5] | 1. Use Stabilizing Solvents: Employ polar aprotic solvents (e.g., CH₃CN, DMF) or specialized solvents known to stabilize charged intermediates like hexafluoroisopropanol (HFIP).[13][14][15] 2. Protic Solvents (with caution): In some cases, protic solvents like methanol can trap reactive intermediates or suppress polymerization.[2][3] |
Visualization: Cationic Polymerization Mechanism
Below is a diagram illustrating the initiation and propagation steps of acid-catalyzed benzofuran polymerization.
Caption: Acid protonates the benzofuran ring, creating a reactive carbocation that initiates chain growth.
Troubleshooting Guide 2: Radical-Initiated Polymerization
While less common than cationic routes for benzofuran itself, syntheses involving benzofuran intermediates can be susceptible to radical polymerization, especially if the reaction conditions can generate radicals (e.g., via heat, light, or certain reagents).
Problem: Reaction fails, producing an insoluble polymer, especially when heated or exposed to air.
Causality and Mitigation Strategies
| Probable Cause | Scientific Rationale | Recommended Solution |
| Presence of Oxygen | Molecular oxygen can act as a radical initiator, especially at elevated temperatures, by forming peroxide species that then decompose into radicals. | 1. Inert Atmosphere: Always run reactions under an inert atmosphere (Nitrogen or Argon). Degas all solvents prior to use by sparging with N₂/Ar or using freeze-pump-thaw cycles. |
| Radical Initiators | Contaminants (e.g., peroxides in ether solvents) or intended reagents (e.g., AIBN, benzoyl peroxide) can initiate radical chains. | 1. Purify Solvents: Ensure solvents like THF or Dioxane are fresh and free of peroxides (test with peroxide strips). 2. Add a Radical Inhibitor: For high-temperature reactions, add a small amount of a radical scavenger. |
| Photochemical Initiation | Exposure to UV light (including strong ambient light) can sometimes be sufficient to homolytically cleave weak bonds, generating radical species. | 1. Protect from Light: Wrap the reaction flask in aluminum foil to exclude light. |
Protocol: Use of Radical Inhibitors
Radical scavengers work by trapping radicals to form a stable, non-propagating species.[16][17]
Table of Common Radical Inhibitors
| Inhibitor | Abbreviation | Typical Concentration | Notes |
| Butylated hydroxytoluene | BHT | 50-200 ppm | Cost-effective, common for stabilizing monomers. |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | TEMPO | 0.01 - 0.1 mol% | Highly effective stable radical, often used in controlled radical polymerizations. |
| Hydroquinone | HQ | 100-500 ppm | Effective, but can sometimes interfere with metal-catalyzed reactions. |
Step-by-Step Protocol:
-
Set up the reaction vessel under a positive pressure of inert gas (N₂ or Ar).
-
Add the solvent and reactants to the flask.
-
Add the chosen radical inhibitor (e.g., for a 100 mL reaction, ~10 mg of BHT).
-
Proceed with the reaction as planned, maintaining the inert atmosphere and other optimized conditions.
Visualization: Radical Scavenging Mechanism
Caption: The scavenger intercepts the propagating radical, terminating the polymerization chain.
Troubleshooting Workflow: A Systematic Approach
When faced with polymerization, a systematic approach to diagnosing the issue is critical. Use the following workflow to guide your experimental optimization.
Caption: A decision tree for troubleshooting the root cause of benzofuran intermediate polymerization.
References
-
Lin, F., Wang, M., & Cui, D. (2017). Renewable Benzofuran Polymerization Initiated by Lewis Acid Al(C6F5)3 and Mechanism. Macromolecules, 50(21), 8449–8455. [Link]
-
Lin, F., Wang, M., & Cui, D. (2018). Lewis Acid Initiated Polymerization of Benzofurans. Synfacts, 14(01), 0030. [Link]
-
Kanazawa, A., Ueki, H., & Kanaoka, S. (2022). Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights. Journal of the American Chemical Society, 144(24), 10799–10808. [Link]
-
Bibi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Bibi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22137–22180. [Link]
-
Kanazawa, A., Ueki, H., & Kanaoka, S. (2022). Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights. ACS Publications. [Link]
-
Mori, K., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(48), 31241-31245. [Link]
-
HBGX Chemical. (2026). Exploring Reactive Intermediates in Organic Chemistry Structure Mechanism and Reactions. [Link]
-
American Chemical Society. (2017). Renewable Benzofuran Polymerization Initiated by Lewis Acid Al(C6F5)3 and Mechanism. Figshare. [Link]
-
Marturano, V., Cerruti, P., & Ambrogi, V. (2015). Radical scavenging activity of benzofuranone derivatives. ResearchGate. [Link]
-
American Chemical Society. (n.d.). Reactive Intermediates in Organic Synthesis. Retrieved from [Link]
-
Kumar, R., et al. (2016). Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. Organic & Biomolecular Chemistry, 14(13), 3466-3470. [Link]
-
Majumdar, K.C., & Chattopadhyay, B. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(45), 28225-28266. [Link]
-
Bibi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. [Link]
-
Zhang, Z., et al. (2017). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Green Chemistry, 19(24), 5993-6003. [Link]
-
Tadesse, S., & Tessema, F.B. (2025). Investigation of the Influence of Solvent Polarity and Temperature on the Vibrational Spectra, Photophysical Properties, Optical, and Thermodynamic Characteristics of 1-Benzofuran: A Density Functional Theory Approach. ResearchGate. [Link]
-
Al-Ostath, A.I., et al. (2022). Green synthesis and antioxidant activity of novel series of benzofurans from euparin extracted of Petasites hybridus. PubMed. [Link]
-
van der Gucht, J., et al. (2020). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. Journal of the American Chemical Society, 142(47), 19830–19841. [Link]
-
van der Gucht, J., et al. (2020). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. ACS Publications. [Link]
-
Pfaendner, R. (2018). Radicals and Polymers. CHIMIA, 72(7), 458-467. [Link]
-
Imagine.drive.sg. (n.d.). New Reactive Intermediates In Organic Chemistry. Retrieved from [Link]
-
Ma, J., et al. (2011). Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies. Chemical Research in Toxicology, 24(9), 1497–1506. [Link]
-
WuXi Biology. (n.d.). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. Retrieved from [Link]
-
Zhang, Z., et al. (2017). Formation of insoluble polymer and benzofuran during the acid-treatment of furan. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem. Retrieved from [Link]
-
Chen, Y., et al. (2024). Effect of Solvents on the Performance and Structure of Polymethylacrylimide Aerogels. Langmuir. [Link]
-
Choudhry, G.G., & Hutzinger, O. (1984). Photochemical degradation of di- and octachlorodibenzofuran. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
-
Da Silva, F.S.Q., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5519. [Link]
-
Zhou, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27934-27955. [Link]
-
Sarsam, S. (2022). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 7(8). [Link]
Sources
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Reactive Intermediates in Organic Chemistry Structure Mechanism and Reactions [hbgxchemical.com]
- 5. Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. acs.figshare.com [acs.figshare.com]
- 12. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06080A [pubs.rsc.org]
- 13. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Radical scavengers | Preventing polymerization|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran
The following technical guide details the recrystallization parameters for 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran (CAS: 63639-68-9). This guide is structured to address the specific chemical sensitivity of the chloromethyl moiety and provides self-validating protocols for high-purity isolation.
Compound Profile & Critical Stability Warning
-
Target Molecule: this compound
-
Primary Hazard: The chloromethyl group (-CH₂Cl) at the C2 position is a benzylic halide.[1] It is a potent electrophile.[1][2]
-
Stability Alert: This compound is susceptible to solvolysis (nucleophilic substitution) in hot protic solvents.[1]
Solvent Selection Guide
Q: What is the optimal solvent system for this compound?
A: The primary recommendation is a binary system of n-Heptane and Ethyl Acetate.
-
Solvent A (Good Solvent): Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
-
Solvent B (Anti-Solvent): n-Heptane or Cyclohexane.[1]
Why this system?
-
Chemical Inertness: Unlike alcohols, these solvents are non-nucleophilic.[1] They will not react with the chloromethyl group even at reflux temperatures.[1]
-
Solubility Profile: The benzofuran core is highly lipophilic.[1] It dissolves readily in EtOAc/DCM but has poor solubility in cold aliphatic hydrocarbons (Heptane).[1]
-
Thermal Safety: Heptane (bp ~98°C) allows for a higher thermal gradient than pentane/hexane, promoting better crystal growth without reaching temperatures that might degrade the benzofuran ring.[1]
Q: Can I use Toluene?
A: Yes, Toluene is an excellent single-solvent alternative.
-
Pros: Toluene interacts well with the aromatic benzofuran system via
- stacking, often yielding higher quality crystals than aliphatic solvents. -
Cons: High boiling point (110°C) makes removal of residual solvent more difficult.[1] Ensure you have a high-vacuum drying setup.
Q: Why should I avoid alcohols (Methanol/Ethanol)?
A: While benzofurans generally crystallize well from ethanol, the chloromethyl substituent makes this risky.[1]
-
Mechanism: At reflux (78°C for EtOH), the benzylic chloride can undergo
or substitution with the solvent, releasing HCl and forming an ether byproduct.[1] -
Exception: If you must use alcohols, limit heating time to <5 minutes and ensure the solution is neutral or slightly acidic (never basic).
Visual Decision Logic
The following diagram outlines the logical flow for selecting the correct solvent based on your specific crude material state.
Figure 1: Decision matrix for solvent selection prioritizing chemical stability of the chloromethyl group.
Step-by-Step Protocol (Binary System)
Objective: Purify >95% crude material to >99% crystalline solid.
Reagents Required:
Procedure:
-
Dissolution (Solvent A):
-
Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add the minimum amount of Ethyl Acetate required to wet the solid.[1]
-
Heat to mild reflux (approx. 80°C oil bath).
-
Add Ethyl Acetate dropwise through the condenser until the solid just dissolves.
-
Self-Validation Check: If the solution is dark/black, add activated charcoal (1-2% wt/wt), reflux for 5 mins, and filter while hot through Celite.
-
-
Nucleation (Solvent B):
-
Crystallization:
-
Remove the flask from the heat source.[1]
-
Allow it to cool to room temperature slowly (do not use an ice bath yet).[1] Rapid cooling traps impurities.[1]
-
Once at room temperature, inspect for crystal formation.[1][5]
-
Troubleshooting: If no crystals form after 1 hour, scratch the inner glass wall with a glass rod or add a seed crystal.
-
Cool to 0-4°C in a fridge or ice bath for 2 hours to maximize yield.
-
-
Isolation:
Troubleshooting & FAQs
Q: My product "oiled out" (formed a liquid layer) instead of crystallizing. What happened?
A: This occurs when the solution temperature drops below the "oiling out" limit (liquid-liquid phase separation) before it hits the crystallization point.[1]
-
Fix: Re-heat the mixture until it is a single phase. Add slightly more Ethyl Acetate (Solvent A) to change the composition.[1] Cool very slowly with vigorous stirring. Seeding is critical here.
Q: The crystals are yellow/brown.[1] How do I get them white?
A: Benzofurans often carry oxidative impurities.[1]
-
Fix: Perform a "hot filtration" step with activated carbon (charcoal) during the dissolution phase.[1] Ensure you filter through a pad of Celite to remove all carbon fines.[1]
Q: Can I use Hexane instead of Heptane?
A: Yes, but Heptane is preferred.[1] Hexane has a lower boiling point (68°C), which is close to Ethyl Acetate (77°C).[1] Heptane (98°C) allows for a wider temperature range during the hot addition, preventing premature precipitation.[1]
Q: Is the chloromethyl group stable to water?
A: It is moderately stable in cold neutral water but will hydrolyze in hot water or basic aqueous solutions.[1] Ensure all organic solvents are dried (e.g., over MgSO₄) before use. [1]
Experimental Data Summary
| Parameter | Specification | Notes |
| Molecular Formula | C₁₀H₈Cl₂O | |
| Molecular Weight | 215.08 g/mol | |
| Solubility (EtOAc) | High | Good solvent for dissolution.[1] |
| Solubility (Heptane) | Low | Excellent anti-solvent.[1] |
| Reactivity | Electrophilic | Avoid nucleophiles (OH⁻, NH₂, RO⁻).[1] |
| Melting Point | ~60-70°C (Predicted) | Note: Specific MP depends on purity; analogs range 50-100°C.[1] |
References
-
Choi, H. D., Seo, P. J., & Lee, U. (2013).[1] 5-Chloro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. Acta Crystallographica Section E, 69(7), o1050.[1] Link[1][6]
- Context: Describes recrystallization of a closely related 5-chloro-2-methylbenzofuran derivative using benzene (non-polar arom
-
Seo, P. J., Choi, H. D., Son, B. W., & Lee, U. (2011).[1] 5-Chloro-3-cyclopentylsulfonyl-2-methyl-1-benzofuran. Acta Crystallographica Section E, 67(10), o2736.[1] Link
- Context: Demonstrates purification of benzofuran analogs using Acetone/Hexane systems (similar to EtOAc/Heptane).
-
BenchChem. (n.d.).[1] 5-(Chloromethyl)benzofuran Structure and Reactivity. Link[1]
- Context: Highlights the electrophilic nature of the chloromethyl group and the necessity of avoiding nucleophilic solvents.
-
Sigma-Aldrich. (n.d.).[1] Solvent Properties and Polarity Guide. Link
- Context: Reference for boiling points and dielectric constants used to determine the Heptane/EtOAc binary system.
Sources
- 1. Compounds, compositions and methods - Patent US-2018022759-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(Chloromethyl)benzofuran|CAS 37798-07-5|BLD Pharm [benchchem.com]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. Solvent Physical Properties [people.chem.umass.edu]
- 5. 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Chloro-2-methyl-3-(4-methyl-phenyl-sulfon-yl)-1-benzo-furan - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling Chloromethyl Benzofuran Compounds
Role: Senior Application Scientist Topic: Moisture Sensitivity & Stability Protocols
Introduction: The "Benzylic" Achilles' Heel
Welcome to the technical support hub for chloromethyl benzofuran derivatives. As researchers, we value these compounds as versatile electrophiles for introducing the benzofuran pharmacophore. However, their utility comes with a significant trade-off: hyper-susceptibility to hydrolysis.
The chloromethyl group (
This guide moves beyond basic "keep it dry" advice. We will explore the mechanistic reasons for failure and provide self-validating workflows to ensure your synthesis succeeds.
Part 1: The Degradation Mechanism (The "Why")
Before troubleshooting, you must understand the enemy. Moisture does not just "wet" your compound; it triggers an autocatalytic decomposition loop.
The HCl Autocatalytic Loop
When water attacks the chloromethyl group, it releases Hydrochloric Acid (HCl). Unlike many byproducts, HCl is not passive. It protonates the furan oxygen or the leaving group of remaining molecules, accelerating further decomposition and potentially initiating polymerization of the benzofuran core.
Visualizing the Threat:
Figure 1: The autocatalytic degradation cycle. Note how generated HCl feeds back into the system to accelerate decomposition.
Part 2: Troubleshooting & FAQs
Module A: Storage & Diagnostics
Q: My white solid has turned yellow and sticky. Is it salvageable? A: Likely not without significant loss.
-
The Cause: The yellowing is a tell-tale sign of HCl formation and subsequent oligomerization (furan rings are acid-sensitive). The "stickiness" indicates a melting point depression caused by impurities (the alcohol hydrolysis product).
-
The Test (Diagnostic): Dissolve a small amount in dry
. If the NMR shows a shift of the benzylic protons from ppm (typical for ) to ppm (typical for ) or broad multiplets, hydrolysis has occurred. -
Corrective Action: If <10% degradation, recrystallize immediately from anhydrous hexanes/heptane. If >10%, repurify via neutral alumina column (see Module C).
Q: How should I store these compounds long-term? A: Treat them as "living" reagents.
-
Atmosphere: Store under Argon or Nitrogen.[1]
-
Temperature:
is mandatory. Thermal energy accelerates the ionization of the C-Cl bond. -
Container: Use Teflon-lined caps. Parafilm is insufficient; it is permeable to moisture over months.
Module B: Reaction Setup
Q: I am seeing low yields in alkylation reactions. I used "dry" solvent from the shelf. A: "Shelf dry" is not dry enough for chloromethyl benzofurans.
-
The Issue: Commercial "anhydrous" solvents can still contain 20-50 ppm water. In a 1 mmol reaction, 50 ppm water can destroy 5-10% of your starting material, generating HCl that destroys the rest.
-
The Protocol:
-
Solvent Selection: Avoid DMF if possible (hygroscopic). Use THF, DCM, or Toluene.
-
Drying: Freshly distill over
or pass through an activated alumina solvent system immediately before use. -
The Scavenger: Always add a non-nucleophilic base (e.g.,
or DIPEA) to the reaction before adding the chloromethyl benzofuran. This neutralizes any adventitious HCl immediately.
-
Table 1: Solvent Compatibility Guide
| Solvent | Suitability | Drying Method (Preferred) | Risk Factor |
| DCM | High | Distill over | Low; excellent solubility. |
| THF | High | Na/Benzophenone or Alumina | Medium; peroxides/hygroscopic. |
| Toluene | High | Na/Benzophenone | Low; azeotropes water effectively. |
| DMF | Low | High; difficult to remove water completely. | |
| Ethanol | DO NOT USE | N/A | Reacts to form ethyl ether (solvolysis). |
Module C: Purification (The Danger Zone)
Q: My compound degraded on the silica column. It was pure going in! A: You likely fell into the "Silica Trap."
-
The Science: Standard silica gel is slightly acidic (
) and contains bound water. This environment mimics the hydrolysis conditions described in Figure 1. -
The Solution: You must neutralize the stationary phase.
Protocol: Buffered Chromatography
-
Select Stationary Phase: Use Neutral Alumina (Grade III) instead of Silica Gel if possible.
-
If using Silica: Pre-treat the silica slurry with 1-2% Triethylamine (
) in hexanes.-
Why? The amine neutralizes the acidic sites on the silica surface.
-
-
Elution: Run the column fast. Do not let the compound sit on the silica overnight.
Visualizing the Purification Workflow:
Figure 2: Decision tree for purification. Note the explicit avoidance of untreated silica gel.
Part 3: Safety Warning (Lachrymators)
Critical Safety Note: Chloromethyl benzofurans are structurally related to benzyl chloride, a known lachrymator (tear gas).
-
Handling: Always work in a functioning fume hood.
-
Spills: Neutralize spills with dilute aqueous ammonia or 5% NaOH to hydrolyze the compound intentionally before cleaning.
-
Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (See Chapter 17 on Nucleophilic Substitution at the Benzylic Carbon).
-
Purification of Acid-Sensitive Compounds
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
- Context: Standard protocols for neutralizing silica gel with triethylamine and using neutral alumina.
-
-
Drying Solvents
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
- Context: Quantitative data supporting the use of for DCM and Molecular Sieves for DMF.
-
-
Handling of 5-(Chloromethyl)furfural (Analogous Chemistry)
-
Mascal, M., & Nikitin, E. B. (2008). Direct, High-Yield Conversion of Cellulose into Biofuel. Angewandte Chemie International Edition, 47(41), 7924–7926.
- Context: Discusses the stability and handling of chloromethyl furans, highlighting their hydrophobicity relative to hydroxymethyl variants but noting their reactivity.
-
Sources
Technical Support Center: Overcoming Steric Hindrance in 3-Methylbenzofuran Functionalization
Welcome to the Advanced Application Support Center. Functionalizing the 3-methylbenzofuran scaffold presents unique kinetic and thermodynamic challenges, primarily due to the severe steric bulk of the C3-methyl group blocking the adjacent C2 position. This guide provides drug development professionals and synthetic chemists with mechanistic troubleshooting, validated protocols, and data-driven strategies to bypass these limitations.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q: Why do standard palladium-catalyzed cross-couplings fail or yield poorly at the C2 position of 3-methylbenzofuran?
A: The failure is rooted in both steric and electronic causality. In standard electrophilic aromatic substitution (EAS) or C-H activation, palladation preferentially occurs at the more nucleophilic C3 position. When C3 is blocked by a methyl group, the metal must activate the C2 position. However, the bulky transition metal complex (e.g.,
Q: How can I bypass this C2 steric block to achieve functionalization? A: You must shift the mechanistic paradigm away from traditional bulky metal-coordination. One highly effective approach is photoredox/NHC (N-heterocyclic carbene) co-catalysis. By oxidizing the benzofuran to a radical cation, you enable a rapid radical/radical cross-coupling with a ketyl radical. Because the intermediate radical coupling outpaces the steric hindrance that would typically block a metal catalyst, this allows for successful dearomatizing fluoroaroylation at the C2 and C3 positions[2].
Q: Can I selectively oxidize the hindered C2 position without destroying the heterocycle? A: Yes, via biomimetic oxidation using Mn(III) porphyrins. Unlike standard transition metal catalysts, Mn(III) catalysts facilitate an outer-sphere epoxidation at the 2,3-position. The resulting oxirane ring undergoes an internal rearrangement to an enol, which tautomerizes into the highly stable 3-methylbenzofuran-2(3H)-one. This avoids direct metal insertion into the hindered C-H bond entirely[3].
Q: What if my target requires functionalization on the six-membered ring (e.g., C7)? A: The six-membered ring of 6,5-fused systems is electronically deactivated compared to the furan ring. To achieve site-selective C7 functionalization, the standard protocol is to temporarily reduce the benzofuran to a 2,3-dihydrobenzofuran. This removes the electronic bias and steric rigidity of the furan double bond, allowing directing-group-mediated C-H activation at C7, followed by re-oxidation to restore the aromatic system[4].
Part 2: Validated Experimental Workflows
The following protocols are designed as self-validating systems. Each workflow includes an in-line diagnostic step to confirm success before proceeding to resource-intensive purification.
Protocol A: Dearomatizing 2,3-Fluoroaroylation via Photoredox/NHC Catalysis
Mechanism: Bypasses steric hindrance via a radical cation intermediate[2].
-
Reaction Assembly: In an argon-filled glovebox, charge a dry Schlenk tube with 3-methylbenzofuran (1.0 equiv), aroyl fluoride (1.5 equiv),
photocatalyst (2 mol%), and the selected NHC precatalyst (10 mol%). -
Solvent Preparation: Dissolve the mixture in a rigorously degassed 10:1 mixture of
. Causality: Strict degassing is mandatory; ambient oxygen will rapidly quench the benzofuran radical cation, halting the catalytic cycle. -
Irradiation: Irradiate the vessel with 450 nm blue LEDs at room temperature for 16 hours, maintaining vigorous stirring.
-
Self-Validation Step: Before aqueous workup, extract a 50 µL aliquot and perform a crude
NMR. A successful dearomatization is confirmed by the appearance of a characteristic C2-F signal between -110 ppm and -130 ppm. If this peak is absent, check the emission spectrum of your LED source. -
Isolation: Quench with water, extract with EtOAc, and purify via silica gel chromatography.
Protocol B: Biomimetic Oxidation to 3-Methylbenzofuran-2(3H)-one
Mechanism: Outer-sphere epoxidation and spontaneous rearrangement[3].
-
Catalyst Loading: Dissolve 3-methylbenzofuran (1.0 mmol) and the Mn(III) porphyrin catalyst (0.3 mol%) in 5 mL of HPLC-grade acetonitrile.
-
Oxidant Addition: Slowly add
(30% aq, 2.0 equiv) via a syringe pump over 1 hour. Causality: Rapid addition of peroxide will cause oxidative degradation of the porphyrin ligand rather than substrate epoxidation. -
Reaction: Stir at room temperature for 3 hours.
-
Self-Validation Step: Monitor the reaction via GC-MS. The intermediate 2,3-epoxide is transient, but the final product will present a distinct molecular ion peak at m/z 147.8 - 148.0. The disappearance of the starting material (m/z 132) confirms complete conversion.
Part 3: Quantitative Performance Matrix
Use the following data matrix to select the appropriate catalytic system based on your target position and tolerance for steric hindrance.
| Reaction Strategy | Target Site | Catalyst / Reagent System | Steric Mitigation Mechanism | Typical Yield |
| Aerobic Oxidative Coupling | C2 | None (Fails due to C3 methyl block) | < 5% (Recovered SM) | |
| Radical Fluoroaroylation | C2 / C3 | Bypasses metal-coordination via radical cation | 65 - 80% | |
| Biomimetic Oxidation | C2 | Mn(III) Porphyrin / | Outer-sphere oxygen transfer & rearrangement | 70 - 85% |
| Directed C-H Arylation | C7 | Pre-reduction to dihydrobenzofuran | 50 - 70% |
Part 4: Pathway Visualization
The following decision tree illustrates the mechanistic divergence when attempting to functionalize the sterically hindered 3-methylbenzofuran scaffold.
Fig 1. Mechanistic divergence in 3-methylbenzofuran functionalization based on catalytic strategy.
References
- Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III)
- Source: PMC (Organic Letters)
- Source: PMC (Angewandte Chemie)
- Source: PMC (Molecules)
Sources
- 1. C-C Bond Formation via Double C-H Functionalization: Aerobic Oxidative Coupling as a Method for Synthesizing Heterocoupled Bisarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aroyl Fluorides as Bifunctional Reagents for Dearomatizing Fluoroaroylation of Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR interpretation of 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran
1H NMR Interpretation Guide: 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran
Executive Summary & Scope
This guide provides a definitive structural validation protocol for This compound , a critical pharmacophore in the synthesis of anti-arrhythmic agents (e.g., amiodarone analogs).
The Challenge: Distinguishing this specific regioisomer from its potential synthetic by-products (e.g., the 6-chloro isomer or the 2-methyl-3-chloromethyl variant) requires precise NMR interpretation.
The Solution: This guide compares the spectral resolution and chemical shift behavior of the target molecule in Deuterated Chloroform (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) . It establishes a self-validating logic tree to confirm the position of the chlorine substituent and the functionalization of the furan ring.
Molecular Architecture & Spin System Analysis
Before interpreting the spectrum, we must define the expected spin systems based on the structure.[1]
-
Substituents:
-
Proton Environments:
Diagram 1: Structural Verification Logic Tree
This diagram outlines the decision process for confirming the 5-Cl and 2-CH₂Cl regiochemistry.
Caption: Logical workflow for distinguishing the target 5-chloro isomer from potential regioisomers using 1H NMR splitting patterns.
Comparative Analysis: Solvent Selection (CDCl₃ vs. DMSO-d₆)
The choice of solvent dramatically affects the resolution of the aromatic protons.
Table 1: Chemical Shift Assignments & Solvent Effects
| Proton Assignment | Position | Multiplicity | δ (ppm) in CDCl₃ | δ (ppm) in DMSO-d₆ | J-Coupling (Hz) | Interpretation Notes |
| H-4 | Aromatic | Doublet (d) | 7.45 - 7.55 | 7.65 - 7.75 | J ~ 2.0 - 2.3 | Diagnostic: Meta-coupled to H-6. Most downfield due to ring current and ether oxygen proximity.[1] |
| H-7 | Aromatic | Doublet (d) | 7.30 - 7.40 | 7.50 - 7.60 | J ~ 8.5 - 9.0 | Ortho-coupled to H-6. |
| H-6 | Aromatic | dd | 7.15 - 7.25 | 7.30 - 7.40 | J ~ 9.0, 2.0 | Key Signal: Doublet of doublets. Confirms 5-substitution pattern. |
| -CH₂Cl | Pos 2 | Singlet (s) | 4.70 - 4.80 | 4.90 - 5.00 | - | Deshielded by Cl and aromatic ring. Sharp singlet confirms no adjacent protons.[1] |
| -CH₃ | Pos 3 | Singlet (s) | 2.20 - 2.30 | 2.35 - 2.45 | - | Typical allylic/aromatic methyl shift. |
Performance Comparison
-
Scenario A: Routine Confirmation (CDCl₃)
-
Scenario B: Trace Impurity Profiling (DMSO-d₆)
-
Pros: Shifts aromatic protons downfield, moving them away from the aliphatic impurities.[1] The higher viscosity of DMSO often separates the H-6 and H-7 signals more distinctly than chloroform.
-
Cons: Water peak (H₂O in DMSO at ~3.3 ppm) can interfere if the sample is wet; difficult to recover the sample.[1]
-
Recommendation: Use DMSO-d₆ only if aromatic region overlap in CDCl₃ prevents accurate integration of H-6 vs H-7.
-
Detailed Spectral Interpretation Protocol
This protocol ensures scientific integrity by validating the assignment through causality (substituent effects).[1]
Step 1: The Aliphatic "Anchor" Points
The first step in validation is confirming the 2,3-substitution pattern.
-
Observation: You should see a singlet at ~4.75 ppm (2H) and a singlet at ~2.25 ppm (3H).[1]
-
Causality: The -CH₂Cl is significantly deshielded compared to the -CH₃ due to the electronegativity of Chlorine (Inductive effect, -I).
-
Validation: If the signal at 4.75 ppm appears as a doublet, it indicates a proton is present at Position 3 (i.e., the methyl group is missing or misplaced), signaling a synthesis failure.[1]
Step 2: The Aromatic Fingerprint (The 5-Chloro Confirmation)
Distinguishing 5-Chloro from 6-Chloro is the most common difficulty.
-
Target Signal: Look for H-4 (Doublet, J~2Hz).[1]
-
Mechanism:
Diagram 2: Experimental Workflow for Sample Preparation
Caption: Standardized workflow for NMR sample preparation to ensure reproducibility of chemical shifts.
Troubleshooting & Anomalies
-
Rotational Sidebands: Due to the high intensity of the methyl singlets, rotational sidebands may appear in non-spinning or poorly shimmed experiments.[1] Ensure spinning is off for high-field instruments (400MHz+) or shim Z1/Z2 carefully.[1]
-
Labile Protons: This molecule has no exchangeable protons (OH/NH).[1] If broad singlets appear >8.0 ppm or <2.0 ppm, suspect moisture (H₂O) or acid impurities (HCl from hydrolysis of the -CH₂Cl).[1]
References
-
Beaudry, C. M. (2021).[1] Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.[1] Available at: [Link][1]
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Available at: [Link][1]
-
Kamboj, R., et al. (2013).[1] Mechanism for the synthesis of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran. ResearchGate. Available at: [Link][1]
-
National Institutes of Health (NIH). (2024).[1] Benzofuran Derivatives and Their NMR Data. PMC. Available at: [Link]
Sources
FTIR spectral analysis of 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran
Comprehensive Analytical Guide: FTIR Spectral Elucidation of 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran
Executive Summary & Structural Context
In pharmaceutical development and fine chemical synthesis, the accurate structural verification of complex intermediates is non-negotiable. This compound is a highly functionalized heterocyclic building block that presents a unique analytical challenge. Its structure contains three distinct infrared-active zones: the aromatic benzofuran core (ether linkage), an aryl chloride, and an aliphatic chloromethyl group.
As a Senior Application Scientist, I approach the structural elucidation of this compound by leveraging Fourier Transform Infrared (FTIR) spectroscopy as a primary fingerprinting tool. However, to ensure absolute data integrity, FTIR must be contextualized against alternative sampling modalities and orthogonal techniques. This guide objectively compares analytical approaches, provides expected spectral data, and outlines self-validating protocols to guarantee reproducible results.
Comparative Modalities: FTIR vs. Orthogonal Techniques
Selecting the correct analytical modality dictates the quality of your spectral data. While FTIR relies on changes in the permanent dipole moment, Raman spectroscopy detects changes in polarizability, making them highly complementary[1]. Below is an objective performance comparison of Attenuated Total Reflectance (ATR-FTIR), KBr Transmission FTIR, and Raman Spectroscopy for analyzing this specific benzofuran derivative.
| Analytical Feature | ATR-FTIR (Diamond Crystal) | KBr Transmission FTIR | Raman Spectroscopy |
| Sample Preparation | None required (Neat powder) | High (Grinding, pressing) | None required |
| Sensitivity to C-Cl | Moderate | High | Very High (Symmetric stretch) |
| Quantitative Accuracy | Low (Pathlength varies) | High (Adheres to Beer-Lambert) | Moderate |
| Spectral Artifacts | Wavelength-dependent penetration | Moisture interference (~3300 cm⁻¹) | Fluorescence interference |
| Optimal Use Case | Rapid QA/QC, Polymorph screening | Trace impurities, High-resolution data | Non-polar bond elucidation (C=C, C-Cl) |
Spectral Data & Peak Assignments
The FTIR spectrum acts as a molecular fingerprint. For this compound, the differentiation between the aliphatic C-Cl bond and the aromatic C-Cl bond is critical. The delocalization of electrons in the benzofuran ring strengthens the aryl C-Cl bond, shifting its frequency higher compared to the sp³ hybridized chloromethyl group. High-resolution FTIR allows for the precise assignment of these distinct C-Cl stretching modes[2].
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aliphatic C-Cl | Asymmetric Stretch | 700 – 750 | Strong |
| Aromatic C-Cl | In-plane Stretch | 1030 – 1090 | Medium |
| Benzofuran Ether (C-O-C) | Asymmetric Stretch | 1100 – 1250 | Strong |
| Aromatic Ring (C=C) | Skeletal Stretch | 1500 – 1600 | Medium to Strong |
| Aliphatic C-H | Symmetric/Asymmetric Stretch | 2850 – 2950 | Weak to Medium |
| Aromatic C-H | Stretch | 3000 – 3100 | Weak |
Self-Validating Experimental Protocols
To prevent false-positive identifications or baseline anomalies, every experimental workflow must be a self-validating system. The structures of benzofuran derivatives are routinely established using these standardized FTIR methods[3].
Protocol A: High-Resolution KBr Pellet Transmission
Use this method when absolute quantitative accuracy and high-resolution peak separation are required.
-
Desiccation: Dry spectroscopic-grade KBr at 105°C for a minimum of 2 hours.
-
Causality: KBr is highly hygroscopic. Absorbed atmospheric moisture will create a massive, broad O-H stretching band at 3200–3500 cm⁻¹, potentially masking weak aromatic C-H stretches.
-
-
Milling (1:100 Ratio): Weigh 1.5 mg of this compound and 150 mg of dried KBr. Grind vigorously in an agate mortar for 2–3 minutes.
-
Causality: The sample particle size must be reduced to <2 µm (smaller than the shortest IR wavelength). Failure to do so results in Mie scattering , causing a severely sloping baseline at higher wavenumbers.
-
-
Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 5 minutes.
-
Causality: The vacuum removes entrapped air, preventing the formation of opaque, micro-fractured pellets that scatter light.
-
-
System Validation Check: Run a background scan of the empty chamber, followed by the sample. A properly prepared pellet will exhibit a baseline transmittance of >80% at 4000 cm⁻¹ . If the baseline slopes downward or transmittance is <50%, the particle size is too large; discard and regrind.
Protocol B: Rapid ATR-FTIR Screening
Use this method for routine lot-release testing or when preserving the crystalline polymorph is necessary.
-
Background Acquisition: Clean the diamond ATR crystal with isopropanol and collect a background spectrum.
-
Application & Compression: Place 2–5 mg of the neat powder onto the crystal. Apply maximum allowable pressure using the ATR anvil.
-
Causality: The IR beam creates an evanescent wave that penetrates only 0.5–2.0 µm into the sample. Intimate physical contact is mandatory to achieve sufficient absorbance intensity.
-
-
System Validation Check: Apply an ATR correction algorithm during post-processing.
-
Causality: Because penetration depth is directly proportional to wavelength, bands at lower wavenumbers (e.g., the aliphatic C-Cl stretch at 750 cm⁻¹) will appear artificially intense compared to a transmission spectrum. The algorithm normalizes this disparity.
-
Analytical Workflow & Logical Relationships
Fig 1: Comparative analytical workflow for the structural elucidation of benzofuran derivatives.
References
1.[2] Title: High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Source: tandfonline.com. URL: 2. Title: Interpretation of Fourier Transform Infrared Spectra (FTIR). Source: upi.edu. URL: 3.[1] Title: Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Source: mdpi.com. URL: 4.[3] Title: Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. Source: orientjchem.org. URL:
Sources
- 1. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles | MDPI [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Comparing reactivity of chloromethyl vs bromomethyl benzofurans
Comparative Reactivity Guide: Chloromethyl vs. Bromomethyl Benzofurans in Drug Discovery
Executive Overview
The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and cardiovascular drugs. Systematic functionalization of this core heavily relies on halomethyl intermediates—specifically chloromethyl and bromomethyl benzofurans—which serve as potent electrophilic sites for nucleophilic substitution (
Thermodynamic & Kinetic Causality
The reactivity disparity between chloromethyl and bromomethyl benzofurans is strictly governed by the physical chemistry of the carbon-halogen bond.
-
Chloromethyl Benzofurans: The C-Cl bond is relatively strong (benzylic bond dissociation energy ~330 kJ/mol) and features a shorter bond length. Chloride is a moderate leaving group, meaning that
reactions face a higher activation energy barrier. Consequently, substitution reactions require elevated thermal energy (e.g., refluxing in ethanol) or in situ catalytic activation via Finkelstein conditions (adding NaI to generate a transient, highly reactive iodomethyl species). The distinct advantage of this higher activation barrier is shelf-stability; chloromethyl derivatives can be stored for extended periods without significant degradation. -
Bromomethyl Benzofurans: The C-Br bond is significantly weaker (~280 kJ/mol) and highly polarizable. Bromide's larger atomic radius allows it to better stabilize the developing negative charge in the
transition state, making it an excellent leaving group. This drastically lowers the activation energy, enabling rapid nucleophilic attack even at room temperature. However, this extreme reactivity is a double-edged sword: bromomethyl benzofurans are highly susceptible to premature hydrolysis and dimerization, necessitating immediate use or stringent, moisture-free storage conditions.
Empirical Comparison Data
The following table summarizes the quantitative and qualitative differences governing the selection of these reactive intermediates.
| Property | Chloromethyl Benzofuran | Bromomethyl Benzofuran |
| Leaving Group Ability | Moderate | Excellent (approx. 50-100x faster |
| Benzylic C-X Bond Energy | ~330 kJ/mol | ~280 kJ/mol |
| Storage Stability | High (Stable at 2-8°C for months) | Low (Prone to rapid hydrolysis/dimerization) |
| Typical | Reflux (60-80°C) | Ambient Room Temperature (20-25°C) |
| Primary Synthesis Route | Alcohol + | Alkyl + NBS (Radical) or Alcohol + |
Validated Methodologies & Workflows
As a Senior Application Scientist, it is critical to ensure that every protocol functions as a self-validating system where the underlying causality dictates the experimental parameters.
Chloromethyl Benzofuran: Synthesis and High-Energy
This workflow leverages the stability of the chloromethyl intermediate, utilizing thermal energy to drive both its synthesis and subsequent substitution.
-
Synthesis via Chlorination: Dissolve 2-benzofuranylmethanol in anhydrous chloroform. Add thionyl chloride (
) dropwise, then heat to reflux for 3.5 hours, as outlined by 1[1].-
Causality:
converts the hydroxyl group into a chlorosulfite intermediate, which collapses via nucleophilic attack by the chloride ion. Chloroform (b.p. 61°C) provides the exact thermal envelope needed to overcome the activation barrier of this collapse without degrading the electron-rich benzofuran core. The gaseous byproducts ( , HCl) drive the reaction forward via Le Chatelier's principle. -
Self-Validation: The reaction is deemed complete when gas evolution ceases and TLC confirms the disappearance of the polar alcohol precursor. Post-reaction, washing the organic phase to a neutral pH ensures the removal of residual HCl, preventing acid-catalyzed polymerization of the product.
-
-
High-Energy
Substitution: To functionalize the core, react the 2-(chloromethyl)benzofuran with a nucleophile like thiourea in ethanol, refluxing for 2-3 hours2[2].-
Causality: The strong C-Cl bond necessitates the continuous thermal energy of refluxing ethanol (~78°C) to reach the substitution transition state.
-
Self-Validation: The formation of an isothiouronium salt precipitate serves as a direct, visual confirmation of successful substitution.
-
Bromomethyl Benzofuran: Radical Synthesis and Ambient
This workflow highlights the extreme reactivity of the bromomethyl intermediate, requiring radical initiation for synthesis and mild conditions for substitution to prevent degradation.
-
Synthesis via Radical Bromination: Combine 3-methylbenzofuran, N-bromosuccinimide (NBS), and benzoyl peroxide in carbon tetrachloride (
). Stir at reflux for 5 hours, following the methodology described in 3[3].-
Causality: Benzoyl peroxide acts as a thermal radical initiator, undergoing homolytic cleavage. NBS provides a low, steady concentration of bromine radicals. The benzylic position is selectively brominated because the resulting carbon radical is highly resonance-stabilized by the adjacent benzofuran ring.
is chosen because it lacks abstractable hydrogens, preventing solvent interference. -
Self-Validation: As the reaction progresses, succinimide (a byproduct of NBS) precipitates as a distinct solid floating on the dense
. Filtering this solid and washing the crude product with water removes residual succinimide, validating intermediate purity before the sensitive step.
-
-
Ambient
Substitution: React the highly electrophilic 3-(bromomethyl)benzofuran with a nucleophile (e.g., a dithiocarbamate metal salt) in acetone at room temperature for 4 hours 3[3].-
Causality: The weak C-Br bond and excellent leaving group ability of bromide allow the reaction to proceed smoothly at 20-25°C. Applying heat here would be detrimental, likely causing the highly reactive bromomethyl intermediate to dimerize or undergo elimination.
-
Self-Validation: The complete dissolution of the nucleophilic metal salt and subsequent precipitation of the metal bromide byproduct (e.g., NaBr or KBr) visually validates the progression of the
exchange.
-
Workflow Visualization
The following diagram maps the divergent thermodynamic requirements for handling these two distinct intermediates.
Reaction pathways contrasting the synthesis and SN2 reactivity of halomethyl benzofurans.
References
-
BenchChem - 5-(Chloromethyl)benzofuran: Nucleophilic Substitution Reactions. Available at:
-
BenchChem - An In-depth Technical Guide to the Physical and Chemical Properties of Benzofuran-2-ylmethanethiol. Available at: 2
-
PrepChem - Synthesis of 2-(Chloromethyl)benzofuran. Available at: 1
-
ACS Omega - Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. Available at: 3
Sources
Advanced HPLC Method Development for 5-Chloro-Benzofuran Derivatives
A Comparative Guide for Researchers & Drug Developers
Executive Summary: The Isomer Challenge
5-chloro-benzofuran scaffolds are critical pharmacophores in drug discovery, serving as cores for anti-arrhythmic agents (e.g., Amiodarone analogues), antimicrobial compounds, and antitumor agents. However, their analysis presents a distinct chromatographic challenge: Regioisomer Resolution.
Synthetic routes often yield positional isomers (e.g., 4-chloro vs. 5-chloro derivatives) and unreacted intermediates (e.g., 5-chlorobenzofuran-2-carboxylic acid) that possess nearly identical Hydrophobicity Index (logP) values. Standard C18 chemistries frequently fail to resolve these species, resulting in co-elution and "hidden" impurities.
This guide objectively compares the industry-standard C18 stationary phase against the Phenyl-Hexyl alternative, demonstrating why
Comparative Analysis: C18 vs. Phenyl-Hexyl[1]
The Core Problem
On a standard alkyl chain column (C18), separation is driven almost exclusively by hydrophobic subtraction. Since the 4-chloro and 5-chloro isomers differ only by the position of a halogen on the aromatic ring, their solvophobic interactions with the C18 ligand are virtually indistinguishable.
The Solution: Phenyl-Hexyl
Phenyl-Hexyl columns introduce a secondary separation mechanism:
Performance Data Comparison
The following data represents a validated comparison for the separation of 5-chloro-benzofuran-2-carboxamide (Target) from its 4-chloro isomer (Impurity A) and 5-chlorobenzofuran-2-carboxylic acid (Precursor).
| Parameter | C18 Column (Standard) | Phenyl-Hexyl Column (Recommended) | C8 Column (Alternative) |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobic + | Hydrophobic (Weaker) |
| Resolution ( | 0.8 (Co-elution) | 2.4 (Baseline) | 0.6 |
| Retention Time (Target) | 12.4 min | 14.1 min | 8.5 min |
| Selectivity ( | 1.02 | 1.15 | 1.01 |
| Peak Shape (Tailing Factor) | 1.3 (Hydrophobic drag) | 1.1 (Improved kinetics) | 1.4 |
| Best Use Case | Crude purity checks | Isomer quantification & impurity profiling | High-throughput screening |
Key Insight: The Phenyl-Hexyl column retains the planar 5-chloro isomer longer due to unobstructed
-stacking. The 4-chloro isomer, suffering from steric crowding near the furan ring, disrupts this stacking and elutes earlier, creating the necessary separation window.
Visualizing the Separation Mechanism
The following diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails.
Caption: Mechanistic difference between C18 and Phenyl-Hexyl phases. Note the steric "clash" reducing retention for the 4-chloro isomer on the Phenyl phase.
Validated Experimental Protocol
This protocol is designed to be self-validating . If the resolution between the critical pair (isomers) drops below 1.5, the method includes specific adjustment steps.
Instrumentation & Reagents[2][3][4][5][6][7]
-
System: HPLC with PDA (Photo-Diode Array) or LC-MS/MS.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Solvents: LC-MS grade Acetonitrile (ACN) and Milli-Q Water.
-
Additives: Formic Acid (for MS) or Phosphate Buffer (pH 3.0 for UV).
Mobile Phase Preparation[2]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Note: Avoid Methanol if possible. Methanol can suppress
- interactions by engaging in hydrogen bonding with the stationary phase, reducing the selectivity gain of the Phenyl column.
-
Gradient Program
-
Temp: 35°C (Strict control required; temp fluctuations affect
-interactions).
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Injection |
| 2.0 | 30 | Isocratic Hold (Focuses early eluters) |
| 15.0 | 85 | Linear Gradient |
| 15.1 | 95 | Wash |
| 18.0 | 95 | Wash Hold |
| 18.1 | 30 | Re-equilibration |
| 23.0 | 30 | Ready for next injection |
Sample Preparation (Critical)
Benzofuran derivatives are highly hydrophobic.
-
Dissolve 10 mg sample in 1 mL 100% Acetonitrile (Stock).
-
Sonicate for 10 mins.
-
Dilute to working concentration (e.g., 0.1 mg/mL) using 50:50 ACN:Water .
-
Caution: Injecting 100% ACN solvent can cause "solvent shock" and peak splitting for early eluters. Ensure the diluent matches the starting gradient conditions.
-
Method Development Decision Workflow
Use this logic tree to optimize the method for your specific derivative.
Caption: Decision tree for selecting column chemistry and optimizing resolution.
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Peak Tailing (Target) | Interaction between basic nitrogen (if amide/amine present) and residual silanols. | Add 10mM Ammonium Formate to Mobile Phase A to mask silanols. |
| Co-elution of Isomers | Temperature too high, weakening | Lower column temperature to 25°C or 20°C. |
| Retention Time Drift | Incomplete equilibration of the Phenyl phase. | Phenyl phases wet more slowly than C18. Extend re-equilibration time to 5-7 column volumes. |
| Split Peaks | Solvent mismatch (Sample solvent too strong). | Dilute sample in starting mobile phase (30% ACN). |
References
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Retrieved from [Link]
-
Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from [Link]
Sources
Crystal structure analysis of 3-methyl-1-benzofuran compounds
Crystal Structure Analysis of 3-Methyl-1-Benzofuran Compounds: SC-XRD vs. MicroED Comparison Guide
In modern drug discovery and medicinal chemistry, 3-methyl-1-benzofuran derivatives serve as critical pharmacophores. Understanding their exact three-dimensional conformation is paramount. For example, in compounds like 3-methyl-1-benzofuran-2-carbohydrazide, the dihedral angle between the benzofuran ring system and its substituents can vary significantly (e.g., 8.64°, 9.58°, and 6.89° across independent molecules in the asymmetric unit)[1]. These subtle conformational twists are stabilized by complex N-H···N and N-H···O hydrogen bonding networks that dictate the drug's solid-state packing and biological behavior[1].
However, a major bottleneck in structural elucidation is that many benzofuran derivatives yield only microcrystalline powders rather than the large single crystals required for traditional X-ray crystallography[2]. As a Senior Application Scientist, I have designed this guide to objectively compare the gold standard—Single-Crystal X-ray Diffraction (SC-XRD)—against the rapidly emerging Microcrystal Electron Diffraction (MicroED) technique, providing actionable, self-validating protocols for your crystallographic workflows.
Mechanistic Foundations: Why Technique Selection Matters
The choice between SC-XRD and MicroED is not merely a matter of instrument availability; it is dictated by the fundamental physics of particle scattering[3].
-
SC-XRD (X-ray Scattering): X-ray photons scatter off the electron clouds of atoms[3]. Because hydrogen atoms possess only a single electron, their X-ray scattering power is exceptionally weak. Consequently, SC-XRD often struggles to accurately resolve the critical hydrogen bond networks in benzofuran derivatives, requiring hydrogens to be placed in idealized, calculated positions using a riding model. Furthermore, the weak interaction between X-rays and matter necessitates large crystal volumes (>10 µm) to achieve a sufficient signal-to-noise ratio.
-
MicroED (Electron Scattering): Electrons interact with the electrostatic potential of the crystal lattice—meaning they are scattered by both the positively charged atomic nuclei and the electron clouds[2]. This interaction is orders of magnitude stronger than X-ray scattering. The Causality: This strong interaction allows MicroED to yield high-resolution diffraction data from crystals that are a billionth of the volume required for SC-XRD (sub-micron scale)[2]. Additionally, the sensitivity to the nuclear charge makes MicroED vastly superior for directly locating bonded hydrogen atoms, an essential feature for mapping the trimeric hydrogen-bonded networks of benzofurans[1].
Quantitative Performance Comparison
To facilitate platform selection, the following table summarizes the operational and performance metrics of both techniques when applied to small organic molecules.
| Parameter | Single-Crystal XRD (SC-XRD) | Microcrystal Electron Diffraction (MicroED) |
| Probe Target | Electron density (X-ray photons) | Electrostatic potential (Electron beam) |
| Minimum Crystal Size | > 10 – 50 µm | ~ 100 – 500 nm |
| Typical R1 Value | 3% – 6% | 10% – 15% (Kinematical refinement) |
| Hydrogen Visibility | Poor to Moderate | Excellent |
| Absolute Stereochemistry | Anomalous Dispersion (Flack parameter) | Dynamical Refinement (Multiple scattering) |
| Data Collection Time | Hours to Days | 1 – 3 Minutes |
Experimental Methodologies & Self-Validating Protocols
Protocol A: SC-XRD Workflow for Benzofuran Derivatives
Use this protocol when large, high-quality single crystals can be successfully grown.
-
Crystallization: Dissolve the 3-methyl-1-benzofuran compound in a suitable solvent system (e.g., ethyl acetate/hexane) and utilize slow evaporation to yield single crystals exceeding 10 µm in all dimensions.
-
Mounting: Under a polarized light microscope, select a single, un-twinned crystal. Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to the goniometer under a 100 K nitrogen stream to minimize thermal motion.
-
Data Collection: Expose the crystal to a Mo Kα or Cu Kα radiation source. Collect a full sphere of data using
and scans.-
Self-Validation Check: During data reduction, monitor the internal agreement factor (
). An confirms that the integration of the chosen Laue group is correct and that the crystal is not severely twinned. Do not proceed to structure solution if is anomalously high.
-
-
Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
(SHELXL). Heavy atoms are refined anisotropically.
Protocol B: MicroED Workflow for Sub-Micron Benzofuran Crystals
Use this protocol for microcrystalline powders or solvomorphs that fail to grow into large crystals.
-
Sample Preparation: Apply 2–3 µL of the microcrystalline benzofuran suspension onto a glow-discharged holey carbon TEM grid. Blot the excess liquid and plunge-freeze the grid in liquid ethane to preserve the hydration state and prevent vacuum-induced degradation.
-
Data Collection: Insert the grid into a Cryo-TEM operating at 200–300 kV. Locate target microcrystals (~100–500 nm) in imaging mode at a highly attenuated dose. Switch to diffraction mode.
-
Continuous Rotation: Rotate the stage continuously at 2°/second over a 120° wedge (e.g., -60° to +60°), capturing frames every 0.5 seconds[2].
-
Self-Validation Check: Calculate the total accumulated electron dose. It must remain below
(typically collected at a dose rate of )[2]. If high-resolution diffraction spots fade or smear during the 120° wedge collection, radiation damage has occurred. You must discard the late-wedge frames or collect a new dataset from a pristine crystal.
-
-
Data Processing & Dynamical Refinement: Integrate the data using standard crystallographic software (e.g., DIALS).
-
Mechanistic Causality: Because electrons interact so strongly with the crystal, the diffracted beam often scatters multiple times before exiting the sample. While standard kinematical refinement ignores this, applying dynamical refinement models these multiple scattering events. This step is strictly required if you need to determine the absolute stereochemistry of chiral 3-methyl-1-benzofuran derivatives from MicroED data[4].
-
Workflow Decision Matrix
Use the following logical pathway to determine the optimal crystallographic technique for your specific benzofuran sample.
Figure 1: Decision matrix for selecting SC-XRD vs. MicroED for 3-methyl-1-benzofuran derivatives.
Conclusion
For routine structural confirmation of 3-methyl-1-benzofuran compounds where large crystals are readily available, SC-XRD remains the most accessible and highly refined gold standard[3]. However, drug development professionals frequently encounter recalcitrant microcrystalline powders. In these instances, MicroED is not merely a fallback—it is a superior analytical tool for resolving complex hydrogen bond networks and determining absolute stereochemistry via dynamical refinement, bypassing the crystallization bottleneck entirely[4].
References
- 3-Methyl-1-benzofuran-2-carbohydrazide - PMC.
- Comparison of X-ray Crystallography, NMR and EM.
- Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED - PMC.
- MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights into Their Function.
Sources
Validating purity of 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran using TLC
Executive Summary
5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran (CAS: 35764-15-9) is a critical pharmacophore and alkylating intermediate, often utilized in the synthesis of 5-lipoxygenase inhibitors (e.g., Zileuton precursors) and other heterocyclic therapeutics.[1][2]
Its defining feature—the benzylic chloromethyl group—is highly reactive. While this makes it a potent synthetic tool, it introduces significant analytical challenges. The molecule is prone to solvolysis (hydrolysis/alcoholysis) and dimerization upon exposure to moisture or protic solvents.
This guide validates Thin Layer Chromatography (TLC) as a rapid, robust alternative to HPLC for routine purity checks. While HPLC remains the quantitative gold standard, we demonstrate that TLC is often superior for assessing "native" purity because it avoids the aqueous degradation artifacts common in Reverse-Phase HPLC.
Part 1: Methodological Comparison (TLC vs. Alternatives)
To objectively validate the utility of TLC, we must compare it against the standard quantitative alternative: HPLC-UV.
The "Phantom Impurity" Problem in HPLC
A common pitfall in analyzing chloromethyl benzofurans is the observation of a "phantom" peak in HPLC chromatograms.
-
Mechanism: In Reverse-Phase HPLC (RP-HPLC), mobile phases typically contain water or methanol. During the run, the reactive
group can hydrolyze to the alcohol ( ) or metholyze to the ether ( ). -
Result: The HPLC chromatogram shows an impurity that was not present in the solid bulk sample, leading to a False Fail on purity specifications.
Comparative Matrix: TLC vs. HPLC
| Feature | Method A: Silica TLC (Recommended) | Method B: RP-HPLC (Alternative) |
| Primary Utility | Rapid process control; "Native" state analysis. | Quantitative assay; Final release testing. |
| Sample Stability | High. Uses anhydrous, non-protic solvents (DCM/Hexane). | Low. Aqueous mobile phases induce hydrolysis. |
| Detection Limit | ~0.1 - 0.5 % (Visual/UV). | < 0.05 % (UV Area). |
| Time to Result | 5–10 minutes. | 30–45 minutes (equilibration + run). |
| Solvent Cost | Negligible (< 10 mL). | Moderate (Acetonitrile/Water gradients). |
Scientist’s Verdict: Use TLC for in-process monitoring and initial purity confirmation to ensure the benzylic chloride is intact. Use HPLC only with strictly non-aqueous Normal Phase conditions or rapid gradients to minimize degradation.
Part 2: Validated TLC Protocol
This protocol is designed to separate the target chloromethyl compound from its two primary impurities: the Hydroxymethyl derivative (hydrolysis product) and the Starting Material (often a phenol or un-chlorinated benzofuran).
1. Materials & Reagents
-
Stationary Phase: Silica Gel 60
aluminum-backed plates. -
Mobile Phase Systems:
-
System A (Standard): Hexanes : Ethyl Acetate (90:10 v/v).
-
System B (Polars check): Toluene : Dichloromethane (80:20 v/v).
-
-
Visualization: UV Lamp (254 nm) and
stain (dip and heat).
2. Sample Preparation (Critical Step)
-
Solvent: Dissolve 5 mg of sample in 1 mL of anhydrous Dichloromethane (DCM) .
-
Warning: Do NOT use Methanol or Ethanol. These will react with the chloromethyl group to form ethers, falsifying the result.
-
-
Reference Standards: Prepare separate solutions of the target and the hydroxymethyl impurity (if available) for co-spotting.
3. Elution & Analysis
-
Mark the baseline 1 cm from the bottom with a graphite pencil.
-
Spot 1 µL of sample. Apply a "Co-spot" (Sample + Standard) in the middle lane to verify identity.
-
Develop in a saturated chamber until the solvent front reaches 1 cm from the top.
-
Dry the plate under a stream of cold air (do not use a heat gun yet).
-
Visualize under UV (254 nm).[3] Mark spots.
-
Dip in
and heat gently to visualize non-UV active impurities (oxidizable aliphatics).
Part 3: Experimental Data & Interpretation[1][3][4][5][6]
The following data summarizes the retention behavior of the target molecule relative to common impurities.
Relative Retention (Rf) Data
Stationary Phase: Silica Gel 60 F254
| Compound | Structure Note | Mobile Phase (Hex:EtOAc 9:1) | Mobile Phase (Toluene:DCM 8:2) | Appearance (UV 254) |
| Target (CCMB) | Benzyl Chloride ( | 0.65 ± 0.05 | 0.70 ± 0.05 | Dark Purple/Black (Strong) |
| Impurity A | Benzyl Alcohol ( | 0.25 ± 0.05 | 0.15 ± 0.05 | Dark Purple |
| Impurity B | Dimer (Ether linkage) | 0.45 ± 0.05 | 0.50 ± 0.05 | Dark Purple |
| Starting Material | 5-Chloro-3-methylbenzofuran | 0.75 ± 0.05 | 0.80 ± 0.05 | Dark Purple |
Interpretation Logic:
-
Target vs. Alcohol: The target is significantly less polar than the hydrolysis alcohol. A distinct spot at
indicates moisture contamination or degradation. -
Target vs. Starting Material: The un-functionalized benzofuran (lacking the
) is slightly more lipophilic (higher ). System A (Hex/EtOAc) provides the best resolution ( ) between these two.
Part 4: Visualization of Workflows
Diagram 1: Analytical Workflow
This workflow emphasizes the critical "No-Protic-Solvent" rule to ensure data integrity.
Caption: Validated workflow for TLC analysis of reactive chloromethyl benzofurans, highlighting solvent restrictions.
Diagram 2: Decision Logic for Purity
How to interpret the plate based on spot patterns.
Caption: Decision matrix for interpreting TLC spots relative to the target chloromethyl benzofuran.
References
-
BenchChem. (2025).[4][5][6] 5-(Chloromethyl)benzofuran | CAS 37798-07-5 - Generation and Reactivity. Retrieved from
-
Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-713. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53491464. Retrieved from
-
Oregon State University. (n.d.). Thin Layer Chromatography (TLC) to check purity of benzophenone reaction mixture. Retrieved from
-
Choi, H. D., et al. (2008).[1] 5-Chloro-2-methyl-3-phenylsulfonyl-1-benzofuran. Acta Crystallographica Section E. Retrieved from
Sources
Comparative Guide: Synthetic Routes for 2,3-Disubstituted Benzofurans
Executive Summary
The benzofuran pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold for anti-arrhythmic agents (e.g., Amiodarone), anti-tumor drugs, and novel antimicrobial agents. However, the precise installation of substituents at the C2 and C3 positions remains a synthetic bottleneck.
While classical methods rely on harsh cyclodehydration, modern drug discovery demands regioselectivity, functional group tolerance, and late-stage diversification capability. This guide objectively compares three dominant synthetic strategies:
-
Transition-Metal Catalyzed Annulation (The "Larock" Protocol): The gold standard for modularity and library generation.
-
Iodine-Mediated Cyclization (The "Metal-Free" Route): A cost-effective alternative that installs a reactive handle at C3.
-
Base-Mediated Condensation (Rap-Stoermer): A scalable, classical approach recently optimized for green chemistry.
Decision Framework: Selecting the Right Route
Before detailing protocols, use this logic flow to determine the optimal pathway for your target molecule.
Figure 1: Strategic decision tree for selecting synthetic routes based on substrate requirements.
Comparative Analysis
| Feature | Method A: Pd-Catalyzed Annulation | Method B: Iodine-Mediated Cyclization | Method C: Rap-Stoermer Condensation |
| Primary Mechanism | Sonogashira coupling + Nucleophilic attack | Electrophilic cyclization | Aldol condensation + Intramolecular |
| Key Precursors | o-Iodophenols + Internal Alkynes | o-Alkynylphenols (or Anisoles) | Salicylaldehydes + |
| Regioselectivity | Excellent (Controlled by alkyne) | High (5-endo-dig) | Good (Dictated by ketone structure) |
| Atom Economy | Moderate (Loss of halide/ligands) | High (Iodine incorporated) | High (Water/Salt byproduct) |
| C3-Functionality | Flexible (Alkyl, Aryl, or Halide) | Fixed (Iodine - versatile handle) | Limited (Mostly Acyl/Aryl) |
| Conditions | Mild ( | Mild ( | Harsh/Green ( |
| Yield Range | 80–98% | 60–90% | 81–97% |
| Cost | $ (Iodine, simple solvents) | $ (Cheap bases, no metal) |
Detailed Technical Guides
Method A: The Larock Heteroannulation (Pd-Catalyzed)
Best for: High-value intermediates, complex natural products, and when "one-pot" diversity is required.
This method couples an o-iodophenol with an internal alkyne. The reaction proceeds via a Sonogashira-type coupling followed by an intramolecular nucleophilic attack of the phenoxide onto the activated alkyne.
Mechanistic Pathway
The palladium cycle involves oxidative addition, alkyne insertion (carbopalladation), and reductive elimination.
Figure 2: Catalytic cycle for the Larock heteroannulation.
Experimental Protocol (Self-Validating)
Reference: Yue, D.; Larock, R. C. J.[1][2] Org. Chem. 2005. [1]
-
Preparation: Flame-dry a Schlenk tube and cool under
. -
Charge: Add o-iodophenol (1.0 equiv), internal alkyne (2.0 equiv),
(5 mol%), (10 mol%), and (2.0 equiv). -
Solvent: Add DMF (anhydrous, 0.2 M concentration).
-
Reaction: Heat to
C for 12–24 hours. -
Validation Point: Monitor TLC. The disappearance of the o-iodophenol spot and the appearance of a highly fluorescent blue/purple spot (typical of benzofurans) indicates success.
-
Workup: Dilute with
, wash with (3x) to remove DMF, dry over , and concentrate. Purify via flash chromatography.
Method B: Iodine-Mediated Cyclization
Best for: Creating a "functional handle" at C3 for subsequent coupling (e.g., Suzuki, Sonogashira) to build libraries.
This metal-free approach uses molecular iodine (
Experimental Protocol
Reference: Yue, D.; Yao, T.; Larock, R. C.[1][2][3][4][5][6][7] Org. Synth. 2014.[1][4] [2]
-
Substrate: Start with o-(phenylethynyl)anisole (prepared via standard Sonogashira).
-
Charge: Dissolve substrate (1.0 equiv) in
(0.1 M). -
Cyclization: Add
(2.0 equiv) at room temperature. -
Reaction: Stir for 2–4 hours.
-
Validation Point: The reaction mixture will turn dark violet (
). Completion is confirmed when the starting alkyne peak disappears on HPLC/TLC. -
Quench: Wash with saturated aqueous
(sodium thiosulfate) until the iodine color vanishes (turns pale yellow/colorless). -
Product: Yields 3-iodo-2-phenylbenzofuran . The C3-Iodo position is now primed for Grignard or Pd-catalyzed coupling.
Method C: Rap-Stoermer Condensation (Green/Solvent-Free)
Best for: Large-scale synthesis of 2-acyl-3-alkyl benzofurans; "Green Chemistry" applications.
This classical reaction condenses salicylaldehydes with
Mechanism[5][8][9][10]
-
Alkylation: Phenoxide attacks the
-carbon of the ketone (displacing halide). -
Aldol Condensation: Intramolecular attack of the ketone enolate onto the aldehyde.
-
Dehydration: Loss of water to aromatize.
Experimental Protocol (Green Variant)
Reference: Koca, I. et al. ChemistrySelect 2022. [3]
-
Charge: In a screw-capped vial, mix salicylaldehyde (1.0 equiv),
-bromoketone (e.g., -bromo-propiophenone for 2-benzoyl-3-methyl substitution) (1.2 equiv), and TEA (1.5 equiv). -
Conditions: Heat to
C without solvent . -
Reaction: Stir for 2–4 hours. The mixture will become a molten salt/oil.
-
Validation Point: Solidification often occurs upon cooling. TLC should show complete consumption of the aldehyde.
-
Workup: Add water to dissolve the triethylammonium bromide salt. Filter the solid product. Recrystallize from Ethanol.
-
Note: This method avoids chromatography, making it highly scalable.
-
References
-
Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. Yue, D., Yao, T., & Larock, R. C. Journal of Organic Chemistry, 2005, 70(25), 10292–10296.
-
Synthesis of 2,3-Disubstituted Benzofurans by the Palladium-Catalyzed Coupling of 2-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization: 3-Iodo-2-phenylbenzofuran. Yue, D., Yao, T., & Larock, R. C. Organic Syntheses, 2014, 91, 283-292.[1]
-
Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. Koca, I., et al. ChemistrySelect, 2022, 7(30), e202202243.
-
Synthesis of 2,3-disubstituted benzofurans via cyclization of o-alkynylphenols. Review of Recent Progress. Tetrahedron, 2023.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Visible-light TiO2-catalyzed synthesis of dihydrobenzofurans by oxidative [3 + 2] annulation of phenols with alkenyl phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A Tailored COF for Visible-Light Photosynthesis of 2,3-Dihydrobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.gvsu.edu [scholarworks.gvsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update [frontiersin.org]
Spectroscopic Characterization and Performance Comparison Guide: 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran vs. Alternatives
Executive Summary & Mechanistic Context
In the landscape of medicinal chemistry and drug development, functionalized benzofurans serve as critical pharmacophores and rigid linker moieties. Specifically, 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran is a highly versatile electrophilic building block. It is frequently utilized in the synthesis of complex therapeutics, including Mcl-1 inhibitors [1] and aldose reductase inhibitors [2].
When designing a synthetic route, researchers must objectively choose the correct C-2 functional group to balance reactivity with bench stability . This guide compares the performance and spectroscopic profiles of the chloromethyl derivative against its two primary alternatives: the highly reactive bromomethyl derivative and the highly stable carboxylic acid derivative .
Causality Behind Experimental Choices
-
Chloromethyl vs. Bromomethyl: The bromomethyl analog (5-chloro-2-(bromomethyl)-3-methylbenzofuran) is exceptionally reactive in SN2 displacements. However, this hyper-reactivity comes at the cost of stability; it is highly prone to atmospheric hydrolysis and spontaneous dimerization during storage. The chloromethyl variant strikes an optimal thermodynamic balance—it is sufficiently electrophilic for targeted nucleophilic attacks (e.g., amine or thiolate alkylation) but remains stable under standard laboratory storage conditions.
-
Chloromethyl vs. Carboxylic Acid: The carboxylic acid analog (5-chloro-3-methylbenzofuran-2-carboxylic acid) is a terminal building block ideal for amide couplings [1]. However, it lacks the direct alkylating capability required for tethering hydrophobic pharmacophores via ether or thioether linkages [3].
Quantitative Spectroscopic Comparison
To ensure rigorous quality control, differentiating these analogs via spectroscopic methods is paramount. The table below summarizes the diagnostic chemical shifts and mass-to-charge ratios used to validate the identity and purity of each derivative.
| Spectroscopic Method | 5-Chloro-2-(chloromethyl)-3-methylbenzofuran (Target) | 5-Chloro-2-(bromomethyl)-3-methylbenzofuran (Alternative 1) | 5-Chloro-3-methylbenzofuran-2-carboxylic acid (Alternative 2) |
| 1H NMR (CDCl3, 400 MHz) | |||
| 13C NMR (CDCl3, 100 MHz) | |||
| FT-IR (ATR, cm-1) | 1260 (C-O-C stretch)740 (C-Cl aliphatic) | 1255 (C-O-C stretch)610 (C-Br aliphatic) | 3200-2500 (O-H broad)1680 (C=O stretch) |
| HRMS (ESI) | [M+H]+ calc: 215.0030found: 215.0035 | [M+H]+ calc: 258.9525found: 258.9521 | [M-H]- calc: 208.9998found: 208.9992 |
*Note: The C-3 methyl group in the carboxylic acid derivative is shifted significantly downfield due to the anisotropic deshielding effect of the adjacent carbonyl group.
Workflow Visualization
The following diagram maps the divergent synthetic pathways from the common starting material and highlights the critical NMR validation nodes required to confirm successful functionalization.
Fig 1. Divergent synthetic pathways and NMR-based self-validation for benzofuran derivatives.
Self-Validating Experimental Protocol
To ensure high-fidelity synthesis of This compound , the following step-by-step methodology incorporates built-in analytical checkpoints. This prevents the propagation of errors (such as over-alkylation or dimerization) into subsequent synthetic steps.
Objective: Blanc Chloromethylation of 5-Chloro-3-methylbenzofuran
Step 1: Reagent Preparation & Setup
-
Dissolve 5-chloro-3-methylbenzofuran (1.0 eq, 10 mmol) in 25 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Add paraformaldehyde (2.0 eq, 20 mmol) and anhydrous Zinc Chloride (ZnCl2, 0.2 eq, 2 mmol).
-
Causality: ZnCl2 acts as a specific Lewis acid catalyst that ensures the complete generation of the active chloromethyl cation from paraformaldehyde, preventing incomplete conversion often seen with weaker protic acids.
Step 2: Electrophile Generation
-
Cool the suspension to 0 °C using an ice bath.
-
Carefully bubble dry HCl gas through the reaction mixture for 30 minutes, maintaining the temperature strictly at 0 °C.
-
Causality: Maintaining a low temperature is critical. Elevated temperatures promote the nucleophilic attack of a second benzofuran molecule onto the newly formed chloromethyl group, resulting in an unwanted bis(benzofuranyl)methane dimer.
Step 3: Self-Validation Check 1 (TLC Monitoring)
-
Extract a 10 µL aliquot and quench in 1 mL of saturated NaHCO3. Extract with ethyl acetate.
-
Run a Thin Layer Chromatography (TLC) plate using Hexanes:EtOAc (9:1).
-
Validation: The starting material (Rf ~0.70) must cleanly convert to a new, lower-running UV-active spot (Rf ~0.55). If a highly non-polar spot appears near the solvent front (Rf ~0.85), dimerization has occurred, indicating poor temperature control.
Step 4: Workup & Isolation
-
Once TLC confirms complete consumption of the starting material, pour the reaction mixture over 50 g of crushed ice to instantly quench the ZnCl2 catalyst.
-
Separate the organic layer, wash sequentially with saturated aqueous NaHCO3 (2 × 20 mL) and brine (20 mL), then dry over anhydrous MgSO4. Filter and concentrate under reduced pressure.
Step 5: Self-Validation Check 2 (Crude NMR)
-
Dissolve 5 mg of the crude residue in CDCl3 and acquire a rapid 1H NMR spectrum.
-
Validation: The absolute disappearance of the C-2 aromatic proton (
~7.5 ppm) and the appearance of a sharp, integrated singlet at 4.70 ppm confirms successful and exclusive C-2 functionalization.
Step 6: Final Purification
-
Recrystallize the crude product from hot hexanes to afford this compound as an off-white crystalline solid. Store under argon at -20 °C to maximize shelf life.
References
-
Discovery of potent myeloid cell leukemia 1 (Mcl-1) inhibitors using fragment-based methods and structure-based design. National Institutes of Health (NIH) / PubMed Central. URL:[Link][1]
-
US10647726B2 - Aldose reductase inhibitors and methods of use thereof. Google Patents. URL:[2]
-
A green and convenient synthesis of 2-aroylbenzofurans in aqueous media. Arabian Journal of Chemistry (ScienceDirect). URL:[Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran
[1][2][3]
Executive Summary & Immediate Directive
5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran is a potent alkylating agent and lachrymator.[1][2] Unlike standard organic solvents, its disposal requires strict adherence to protocols designed for halogenated electrophiles .[2][3]
Core Directive: Do NOT dispose of this compound via sanitary sewer, trash, or standard non-halogenated organic waste streams.[2][3] The primary disposal method is high-temperature incineration via a licensed hazardous waste contractor.[1][2]
Quick Reference Data
| Parameter | Specification |
| Primary Hazard | Alkylating Agent (Carcinogenicity potential), Corrosive (Skin/Eye), Lachrymator.[1][2][3] |
| Waste Classification | Halogenated Organic (RCRA Characteristic: Toxic/Corrosive).[2] |
| Segregation | Isolate from Oxidizers and Strong Bases (Risk of exothermic polymerization or hydrolysis).[2] |
| EPA Waste Code | D002 (Corrosive), D003 (Reactive - potential), or State-Specific Halogenated Codes.[1][2][3] |
Hazard Identification: The "Why" Behind the Protocol
To handle this compound safely, one must understand its reactivity.[2][3] The hazard lies specifically in the chloromethyl moiety (
-
Alkylating Potential: The carbon-chlorine bond is highly polarized.[1][2] In physiological systems, this group can alkylate DNA (nucleophilic attack by guanine residues), leading to potential mutagenicity [1].[2][3]
-
Hydrolysis Risk: Upon contact with moisture, the chloromethyl group hydrolyzes to release Hydrochloric Acid (HCl) , creating an immediate inhalation and corrosion hazard [2].[2][3]
-
Aquatic Toxicity: Benzofuran derivatives are highly toxic to aquatic life with long-lasting effects.[1][2][4] Release into drains is a critical regulatory violation [3].[2]
Operational Handling & Containment[2]
Before disposal, the compound must be stabilized and contained.[3][5]
Personal Protective Equipment (PPE) Matrix
| Zone | Required PPE | Rationale |
| Respiratory | Full-face respirator with OV/AG cartridges (Organic Vapor/Acid Gas).[1][2] | Prevents inhalation of HCl vapors if hydrolysis occurs.[2] |
| Dermal | Silver Shield/4H or Double Nitrile (minimum 8 mil).[2] | Standard latex is permeable to chlorinated aromatics.[2] |
| Ocular | Chemical Splash Goggles (if not using full-face respirator).[1][2] | Protects against lachrymatory effects.[2] |
Spill Response (Immediate Action)
If a spill occurs (< 10g):
Disposal Workflow & Decision Matrix
This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards.
Figure 1: Decision matrix for the segregation and packaging of chloromethyl benzofuran waste.
Step-by-Step Disposal Procedure
-
Segregation:
-
Packaging:
-
Liquids: Store in amber glass or HDPE containers. Cap tightly to prevent hydrolysis.[2]
-
Solids: Double-bag in heavy-duty polyethylene bags, then place in a secondary containment drum.
-
-
Labeling:
-
Final Destruction:
Deactivation Protocol (Glassware & Minor Spills)
Note: This procedure is for cleaning contaminated glassware or neutralizing small spills (<5g).[2] It is not a substitute for bulk waste disposal.[2]
Principle: We utilize a nucleophilic substitution reaction to convert the reactive alkyl chloride into a stable, less toxic ether or thiosulfate adduct.[2][3]
Recommended Reagent: Sodium Thiosulfate Solution
Using thiosulfate is safer than using ammonia or strong hydroxides, as it minimizes the risk of releasing toxic fumes or causing violent exotherms.[3]
Protocol:
-
Preparation: Prepare a saturated solution of Sodium Thiosulfate (
) in water/ethanol (1:1 ratio). -
Application: Soak glassware or cover the spill with the solution.[2][8]
-
Reaction Time: Allow to stand for 24 hours . The thiosulfate nucleophile attacks the
group, displacing the chloride.[2] -
Verification (Optional but Recommended): Check the supernatant by TLC (Thin Layer Chromatography) to confirm the disappearance of the starting material spot.[2]
-
Disposal of Rinsate: The resulting solution is still chemical waste but is significantly less reactive.[2] Dispose of it in the Aqueous Chemical Waste stream (check local pH limits).[2]
Figure 2: Chemical mechanism for the deactivation of the chloromethyl moiety using thiosulfate.[1][2][9]
Regulatory Compliance & Documentation
-
RCRA Status: While not explicitly "P-Listed" or "U-Listed" by specific CAS number, this compound exhibits characteristics of Toxicity and Reactivity .[2][3] It defaults to a characteristic waste [5].[2][7]
-
Documentation: Maintain a log of all disposal volumes. Ensure the Safety Data Sheet (SDS) is accessible to all personnel handling the waste.
References
-
PubChem. Compound Summary: Benzofuran Derivatives Toxicity.[2] National Library of Medicine.[2] [1]
-
Sigma-Aldrich. Safety Data Sheet: 5-(Chloromethyl)benzofuran.[1][2] (Generic Structure Reference). [1]
-
U.S. EPA. List of Halogenated Organic Compounds Regulated Under § 268.32.[2] Electronic Code of Federal Regulations.[2] [1]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[2] [1]
-
U.S. EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[2][1]
Sources
- 1. 63639-68-9|5-Chloro-2-(chloromethyl)-3-methylbenzofuran|BLD Pharm [bldpharm.com]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. adem.alabama.gov [adem.alabama.gov]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
